Mbq-167
Description
Properties
IUPAC Name |
9-ethyl-3-(5-phenyltriazol-1-yl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4/c1-2-25-20-11-7-6-10-18(20)19-14-17(12-13-21(19)25)26-22(15-23-24-26)16-8-4-3-5-9-16/h3-15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCANTASZGYJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N3C(=CN=N3)C4=CC=CC=C4)C5=CC=CC=C51 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097938-73-1 | |
| Record name | MBQ-167 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097938731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MBQ-167 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRY5XN588Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
MBQ-167 Mechanism of Action in Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBQ-167 is a first-in-class, orally bioavailable small molecule inhibitor currently under investigation for the treatment of advanced breast cancer.[1][2] It functions as a dual inhibitor of the Rho GTPases, Rac and Cdc42, which are key regulators of cellular processes frequently dysregulated in cancer, such as cell polarity, migration, and proliferation.[3][4][5] Overexpression of Rac and Cdc42 is considered a primary driver of solid tumor metastasis and the development of treatment resistance.[1][2] Preclinical studies have demonstrated the potent anti-cancer effects of this compound in various breast cancer subtypes, including Triple-Negative Breast Cancer (TNBC) and HER2-positive models.[1][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical data and detailed experimental methodologies.
Core Mechanism of Action
This compound directly targets and inhibits the activation of Rac and Cdc42 GTPases.[3][4][5] By preventing these proteins from binding to GTP, this compound effectively blocks their downstream signaling cascades.[6] Nuclear Magnetic Resonance (NMR) studies have shown that this compound directly interacts with Rac1, displacing specific amino acids and consequently inhibiting its GTP-loading.[7] This dual inhibition is a key feature of this compound's potent anti-metastatic and anti-proliferative activity.
Signaling Pathway of this compound Action
Caption: this compound inhibits Rac and Cdc42, blocking downstream signaling to PAK and STAT3, ultimately leading to reduced migration, proliferation, and increased apoptosis.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Rac) | MDA-MB-231 | 103 nM | [3][5][7][8] |
| IC50 (Cdc42) | MDA-MB-231 | 78 nM | [3][5][7][8] |
| GI50 (Viability, 120h) | Metastatic Cancer Cells | ~130 nM | [5][9] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Breast Cancer Model | Treatment | Outcome | Reference |
| HER2+ | Not Specified | ~90% inhibition of tumor growth and metastasis | [5][9] |
| TNBC (MDA-MB-231) | 10 mg/kg BW (IP, 3x/week) | 96% decrease in tumor size | [3] |
| TNBC (4T1) | 50 mg/kg BW (Oral, 5x/week) | 60% decrease in tumor growth, 90% decrease in lung metastases | [10] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
Rac/Cdc42 Activation Assay (G-LISA)
This protocol is based on the methods described in preclinical studies of this compound.[9]
-
Cell Lysis: Breast cancer cells are treated with varying concentrations of this compound or vehicle control for 24 hours. Both attached and detached cells are collected, combined, and lysed using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
G-LISA Assay: A G-LISA™ Rac1/2/3 or Cdc42 activation assay kit is used according to the manufacturer's instructions. Briefly, equal amounts of protein lysate are added to wells of a 96-well plate that are coated with a Rac-GTP or Cdc42-GTP binding protein.
-
Detection: The plate is incubated to allow the active, GTP-bound Rac/Cdc42 in the lysate to bind to the coated protein. The wells are then washed, and a specific antibody against Rac or Cdc42 is added, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Data Analysis: The signal is developed with a substrate and measured using a plate reader. The activity of Rac/Cdc42 is normalized to the total amount of Rac/Cdc42 in the cell lysates, which is determined by Western blotting.
Western Blotting for Downstream Effectors
This protocol is a standard method used to assess the phosphorylation status of downstream signaling proteins like PAK.[10][11]
-
Sample Preparation: Breast cancer cells are treated with this compound or vehicle. Cells are lysed, and protein concentrations are determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-PAK and total PAK).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
In Vivo Tumor Growth and Metastasis Model
This protocol is a composite based on the in vivo studies described for this compound.[3][4][10]
-
Cell Implantation: Immunocompromised mice (e.g., SCID or BALB/c nude) are injected with human breast cancer cells (e.g., MDA-MB-231) into the mammary fat pad. For syngeneic models, immunocompetent mice (e.g., BALB/c) are used with murine breast cancer cells (e.g., 4T1).
-
Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size (e.g., 100 mm³). Tumor volume is measured regularly using calipers.
-
Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered via intraperitoneal (IP) injection or oral gavage at specified doses and schedules. The control group receives a vehicle solution.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and primary tumors are excised and weighed. Lungs and other organs are harvested to assess metastasis.
-
Metastasis Quantification: Metastatic lesions can be quantified by counting visible nodules on the organ surface or through histological analysis of tissue sections. For cells expressing a reporter (e.g., GFP), fluorescence imaging can be used to detect and quantify metastases.
Visualizing Experimental and Logical Workflows
General Experimental Workflow for Preclinical Evaluation
Caption: A generalized workflow for the preclinical assessment of this compound, from in vitro characterization to in vivo efficacy and toxicity studies.
Clinical Development
This compound is currently in a Phase 1 clinical trial (NCT06075810) for patients with advanced breast cancer who have failed standard therapies.[1][12] This open-label, dose-escalation study aims to determine the maximum tolerated dose (MTD) of orally administered this compound.[1]
Conclusion
This compound is a promising novel therapeutic agent for advanced breast cancer, with a well-defined mechanism of action centered on the dual inhibition of Rac and Cdc42. Its ability to disrupt key signaling pathways involved in metastasis and cell proliferation has been robustly demonstrated in preclinical models. The ongoing Phase 1 clinical trial will provide crucial data on the safety and efficacy of this compound in patients, potentially offering a new treatment option for a patient population with high unmet medical need.
References
- 1. MBQ Pharma announces the First-in-Human Dose of this compound for Advanced Breast Cancer in a Phase 1 Clinical Trial in Puerto Rico with the dual targeted Rac/Cdc42 inhibitor – MBQ Pharma [mbqpharma.com]
- 2. accessnewswire.com [accessnewswire.com]
- 3. Efficacy of Rac and Cdc42 inhibitor this compound in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Science – MBQ Pharma [mbqpharma.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Characterization of Novel Derivatives of this compound, an Inhibitor of the GTP-binding Proteins Rac/Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Rac and Cdc42 Inhibitor this compound in Triple-negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Rac and Cdc42 inhibitors reduce macrophage function in breast cancer preclinical models [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
MBQ-167: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBQ-167 is a first-in-class, potent, and selective small molecule inhibitor that dually targets the Rho GTPases Rac and Cdc42.[1][2] These proteins are critical regulators of the cancer cell skeleton and are implicated in metastasis and tumor growth.[3] Preclinical studies have demonstrated the significant potential of this compound in reducing tumor growth and metastasis in various cancer models, particularly in breast cancer.[4][5][6] This document provides a comprehensive overview of the downstream signaling pathways affected by this compound, supported by quantitative data, experimental methodologies, and visual pathway diagrams. As of November 2023, this compound has entered a Phase 1 clinical trial for patients with advanced breast cancer.[1]
Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for this compound in preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Cell Line | Reference |
| Rac1/2/3 | 103 nM | MDA-MB-231 | [4][7] |
| Cdc42 | 78 nM | MDA-MB-231 | [4][7] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Cancer Model | Treatment Dose | Route of Administration | Tumor Growth Inhibition | Metastasis Inhibition | Reference |
| HER2+ Metastatic Breast Cancer | 1.0 mg/kg BW | - | ~80% | - | [7] |
| HER2+ Metastatic Breast Cancer | 10 mg/kg BW | - | ~95% | ~90% | [5][7] |
| Triple-Negative Breast Cancer (4T1) | - | - | - | ~80% (established lung metastases, with paclitaxel) | [8] |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value (Intraperitoneal) | Value (Oral) | Reference |
| Elimination Half-life (t1/2) | 2.17 h | 2.6 h | [9][10] |
| Relative Bioavailability (F) | - | 35% | [9][10] |
Core Signaling Pathway: Rac/Cdc42-PAK Axis
The primary mechanism of action of this compound is the inhibition of Rac and Cdc42 activation.[4] This directly impacts their major downstream effectors, the p21-activated kinases (PAKs). By inhibiting Rac/C2d42, this compound prevents the GTP-loading and subsequent activation of these GTPases.[4][11]
The inhibition of the Rac/Cdc42/PAK signaling cascade leads to a cascade of downstream effects, including:
-
Disruption of the Actin Cytoskeleton: Inhibition of PAK activity leads to decreased phosphorylation of its downstream effectors, LIM kinase (LIMK) and cofilin.[4] This results in alterations to the actin cytoskeleton, leading to a loss of cell polarity, inhibition of cell surface actin-based extensions (lamellipodia and filopodia), and ultimately, cell detachment from the substratum.[4][5][12]
-
Induction of Anoikis: The loss of attachment to the extracellular matrix, a consequence of the disrupted actin cytoskeleton, triggers a form of programmed cell death known as anoikis in metastatic cancer cells.[4][12]
-
Cell Cycle Arrest: Prolonged treatment with this compound leads to G2/M cell-cycle arrest, further contributing to the reduction in cancer cell viability.[5][6]
-
Inhibition of STAT3 Activity: this compound treatment has been shown to decrease the activity of STAT3, a key transcription factor involved in cell proliferation and survival, without affecting the Rho, MAPK, or Akt signaling pathways.[5][6]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of this compound.
Rac and Cdc42 Activation Assay (G-LISA)
This assay quantifies the amount of active, GTP-bound Rac or Cdc42 in cell lysates.
-
Cell Treatment: MDA-MB-231 cells are treated with vehicle control (0.1% DMSO) or varying concentrations of this compound (e.g., 0-1000 nmol/L) for a specified time (e.g., 24 hours).[6]
-
Lysate Preparation: Both attached and detached cell populations are collected and lysed.
-
Assay Procedure: The G-LISA Rac1/2/3 or Cdc42 Activation Assay is performed according to the manufacturer's instructions. This typically involves adding the cell lysates to a 96-well plate coated with a Rac- or Cdc42-GTP-binding protein. The active GTPase binds to the plate and is detected using a specific primary antibody and a secondary antibody conjugated to a detection reagent.
-
Quantification: The signal is read using a plate reader, and the amount of active GTPase is determined relative to the total amount of the respective protein in the cell lysates.
Western Blotting for PAK Phosphorylation
This method is used to assess the activity of PAK by measuring its phosphorylation status.
-
Cell Treatment and Lysis: MDA-MB-231 cells are treated with this compound (e.g., 250 nmol/L for 24 hours).[5] Attached and detached cells are collected separately and lysed.
-
Protein Quantification: Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of PAK1 (e.g., T423, S199, S144) and PAK2 (e.g., T402, S192).[5] Antibodies against total PAK1 and PAK2 are used as loading controls.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the bands is quantified using densitometry software (e.g., ImageJ).[5]
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding and Treatment: Cells (e.g., MDA-MB-231, GFP-HER2-BM, MDA-MB-468) are plated at equal density in a 96-well plate and treated with this compound or its derivatives (e.g., 500 nmol/L) for a specified duration (e.g., 72 hours).[12][13]
-
MTT Incubation: MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[13]
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Wound Healing (Scratch) Assay
This assay assesses the migratory capacity of cells.
-
Cell Culture and Scratch: A confluent monolayer of cells (e.g., MDA-MB-231) is created in a culture plate. A "wound" is created by scratching the monolayer with a sterile pipette tip.[12][13]
-
Treatment: The cells are then treated with different concentrations of this compound (e.g., 0, 250, or 500 nmol/L).[12][13]
-
Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 12, and 24 hours) using a microscope.[12][13]
-
Analysis: The area of the wound is measured at each time point, and the rate of wound closure is calculated to determine the effect of the compound on cell migration.[12][13]
Conclusion
This compound is a promising anti-cancer agent that effectively targets the Rac and Cdc42 GTPases, leading to the inhibition of key downstream signaling pathways involved in cancer cell migration, proliferation, and survival. The preclinical data strongly support its continued development, and the ongoing Phase 1 clinical trial will provide crucial insights into its safety and efficacy in patients with advanced breast cancer. The detailed understanding of its mechanism of action and downstream effects provides a solid foundation for further research and potential combination therapies.
References
- 1. MBQ Pharma announces the First-in-Human Dose of this compound for Advanced Breast Cancer in a Phase 1 Clinical Trial in Puerto Rico with the dual targeted Rac/Cdc42 inhibitor – MBQ Pharma [mbqpharma.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Science – MBQ Pharma [mbqpharma.com]
- 4. Efficacy of Rac and Cdc42 inhibitor this compound in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel Inhibition of Central Carbon Metabolism Pathways by Rac and CDC42 inhibitor MBQ167 and Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of the Rac/Cdc42 Inhibitor this compound in Mice by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Characterization of Novel Derivatives of this compound, an Inhibitor of the GTP-binding Proteins Rac/Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Rac/Cdc42 Inhibitor MBQ-167: Reshaping the Tumor Microenvironment for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The tumor microenvironment (TME) presents a formidable barrier to effective cancer treatment, fostering immunosuppression and promoting tumor progression and metastasis. Small molecule inhibitors that can modulate the TME are of high interest in oncology research and development. MBQ-167, a potent dual inhibitor of the Rho GTPases Rac and Cdc42, has emerged as a promising therapeutic candidate that not only targets cancer cell motility and survival but also favorably alters the composition of the TME. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its impact on the TME. We present quantitative data on its efficacy, detailed experimental protocols for key assays, and visualizations of its mechanism of action and experimental workflows.
Introduction
The Ras-related C3 botulinum toxin substrate (Rac) and cell division control protein 42 (Cdc42) are small GTPases that are critical regulators of a wide range of cellular processes, including cell polarity, migration, and proliferation.[1] In cancer, hyperactivation of Rac and Cdc42 signaling pathways is a frequent event, contributing to uncontrolled tumor growth, invasion, and metastasis.[1] Furthermore, these GTPases play a crucial role in the function of various immune cells within the TME, often contributing to an immunosuppressive landscape.[2]
This compound is a small molecule inhibitor that targets the active, GTP-bound forms of both Rac and Cdc42.[3][4] Preclinical studies have demonstrated its potent anti-cancer activity in various models, including triple-negative breast cancer (TNBC) and HER2-positive breast cancer.[5][6][7] A key aspect of this compound's therapeutic potential lies in its ability to modulate the TME by targeting immunosuppressive myeloid cells, thereby creating a more favorable environment for anti-tumor immunity.[2] This document serves as a technical resource for researchers, scientists, and drug development professionals, summarizing the current knowledge on this compound's impact on the TME.
Mechanism of Action: Dual Inhibition of Rac and Cdc42
This compound functions by directly binding to Rac and Cdc42, preventing their interaction with downstream effectors.[4][8] This inhibition disrupts the signaling cascade that controls the actin cytoskeleton, leading to a loss of cancer cell polarity, inhibition of cell migration, and ultimately, apoptosis.[6][8] The primary downstream effector of Rac and Cdc42 is the p21-activated kinase (PAK), which is a key regulator of cytoskeletal dynamics.[5][9] this compound treatment leads to a significant reduction in PAK phosphorylation, confirming its on-target activity.[9][10]
Impact on the Tumor Microenvironment
The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that collectively influence tumor progression. This compound has been shown to exert significant effects on the cellular composition of the TME, particularly by targeting immunosuppressive myeloid cell populations.
Reduction of Immunosuppressive Myeloid Cells
Preclinical studies have consistently demonstrated that this compound treatment leads to a reduction in tumor-infiltrating macrophages and myeloid-derived suppressor cells (MDSCs).[5] In a preclinical breast cancer model, this compound treatment resulted in a significant decrease in tumor-infiltrating macrophages and neutrophils.[5] Furthermore, a notable reduction in MDSCs was observed in the spleens and tumors of mice treated with this compound.[5] These cell types are known to suppress T-cell mediated anti-tumor immunity, and their reduction by this compound suggests a shift towards a more immune-permissive TME.
Modulation of Cytokine Profile
The cytokine milieu within the TME plays a critical role in shaping the immune response. While direct studies on the comprehensive cytokine profile following this compound treatment are emerging, its impact on myeloid cells suggests a potential modulation of key cytokines. Macrophages and MDSCs are major sources of immunosuppressive cytokines such as IL-10 and TGF-β.[11][12] By reducing the abundance of these cells, this compound may indirectly decrease the levels of these cytokines, further alleviating immunosuppression. Additionally, Rac/Cdc42 signaling is implicated in the production of pro-inflammatory cytokines like IL-6.[2] Indeed, treatment with this compound has been shown to reduce IL-6 secretion.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound, highlighting its potency and efficacy in various cancer models.
| Parameter | Cell Line | Value | Reference |
| IC50 (Rac) | MDA-MB-231 | 103 nM | [5][8] |
| IC50 (Cdc42) | MDA-MB-231 | 78 nM | [5][8] |
| GI50 (Cell Viability) | MDA-MB-231 | ~130 nM (120h) | [6] |
Table 1: In Vitro Potency of this compound. This table details the half-maximal inhibitory concentrations (IC50) for Rac and Cdc42, and the half-maximal growth inhibition (GI50) in a triple-negative breast cancer cell line.
| Cancer Model | Treatment Dose & Schedule | Tumor Growth Inhibition | Metastasis Inhibition | Reference |
| HER2+ Breast Cancer (Nude Mice) | 1 mg/kg & 10 mg/kg, 3x/week, i.p. | ~80% & ~95% | - | [6] |
| TNBC (SCID Mice) | 10 mg/kg, 3x/week, i.p. | ~96% | - | [8] |
| TNBC (BALB/c Mice) | 50 mg/kg, 5x/week, p.o. | ~60% | ~90% (lung) | [5] |
| HER2+ Breast Cancer (Trastuzumab-resistant) | - | - | Significant reduction in lung and liver metastasis | [7] |
Table 2: In Vivo Efficacy of this compound. This table summarizes the significant anti-tumor and anti-metastatic effects of this compound in various preclinical breast cancer models.
| Immune Cell Population | Model System | Effect of this compound | Reference |
| Tumor-Infiltrating Macrophages | HER2+ Breast Cancer (SCID Mice) | Significant Decrease | [5] |
| Tumor-Infiltrating Neutrophils | HER2+ Breast Cancer (SCID Mice) | Significant Decrease | [5] |
| Myeloid-Derived Suppressor Cells (MDSCs) | HER2+ Breast Cancer (SCID Mice) | 60% Decrease in Tumors | [5] |
| Activated Myeloid Cells (CD86+) | 4T1 Breast Cancer (BALB/c Mice) | Significant Decrease in Spleens | [5] |
Table 3: Impact of this compound on Immune Cells in the Tumor Microenvironment. This table highlights the consistent reduction of immunosuppressive myeloid cell populations following this compound treatment in preclinical models.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound's impact on the tumor microenvironment.
In Vivo Murine Breast Cancer Model
Objective: To evaluate the in vivo efficacy of this compound on primary tumor growth and metastasis, and to analyze its impact on the tumor microenvironment.
Materials:
-
Female immunodeficient (e.g., SCID or nude) or immunocompetent (e.g., BALB/c) mice (6-8 weeks old).
-
Human (e.g., MDA-MB-231, GFP-HER2-BM) or murine (e.g., 4T1) breast cancer cells.
-
Matrigel (Corning).
-
This compound, dissolved in a suitable vehicle (e.g., DMSO and PEG300).
-
Calipers for tumor measurement.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Cell Preparation: Culture breast cancer cells under standard conditions. On the day of injection, harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells/mL.
-
Tumor Cell Implantation: Anesthetize mice and inject 100 µL of the cell suspension (5 x 10^5 cells) into the mammary fat pad.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly using the formula: Volume = (length x width^2)/2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage) at the specified dose and schedule (e.g., 10 mg/kg, 3 times per week).[6]
-
Endpoint Analysis: At the end of the study (e.g., after 65 days or when tumors in the control group reach a predetermined size), euthanize the mice.[6]
-
Tissue Collection: Excise primary tumors and weigh them. Collect metastatic target organs (e.g., lungs, liver) and spleens for further analysis.
-
Metastasis Quantification: Quantify metastatic burden by counting visible nodules on the organ surface or by using imaging techniques for fluorescently/luminescently tagged cells.
-
Tumor Microenvironment Analysis: Process a portion of the tumor and spleen for flow cytometry and immunohistochemistry to analyze immune cell populations.
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
Objective: To quantify the populations of different immune cells within the tumor and spleen following this compound treatment.
Materials:
-
Freshly excised tumors and spleens.
-
RPMI-1640 medium.
-
Collagenase D (Roche).
-
DNase I (Roche).
-
70 µm cell strainers.
-
ACK lysis buffer (for spleens).
-
FACS buffer (PBS with 2% FBS).
-
Fc block (anti-CD16/CD32).
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD11b, F4/80, Ly6G, Ly6C, CD86).
-
Flow cytometer.
Procedure:
-
Single-Cell Suspension from Tumors: Mince tumors into small pieces and digest in RPM-1640 containing collagenase D and DNase I for 30-60 minutes at 37°C with agitation. Filter the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Single-Cell Suspension from Spleens: Mechanically dissociate spleens through a 70 µm cell strainer. Lyse red blood cells using ACK lysis buffer.
-
Cell Staining: a. Wash the single-cell suspensions with FACS buffer. b. Block Fc receptors with Fc block for 10-15 minutes on ice. c. Add the cocktail of fluorochrome-conjugated antibodies and incubate for 30 minutes on ice in the dark. d. Wash the cells twice with FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells, and then on CD45+ leukocytes to identify different immune cell populations based on their specific markers.
Western Blotting for PAK Phosphorylation
Objective: To determine the effect of this compound on the activation of the downstream effector PAK in cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against total PAK and phosphorylated PAK (p-PAK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cancer cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle for the desired time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells in lysis buffer and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against total PAK and p-PAK overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and add the chemiluminescent substrate.
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the p-PAK signal to the total PAK signal to determine the change in PAK activation.
Visualizations
The following diagrams illustrate the signaling pathways affected by this compound, a typical experimental workflow, and the resulting impact on the tumor microenvironment.
Figure 1: this compound Signaling Pathway.
Figure 2: In Vivo Experimental Workflow.
References
- 1. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Rac and Cdc42 inhibitors reduce macrophage function in breast cancer preclinical models [frontiersin.org]
- 3. Physiologically-Based Pharmacokinetic/Pharmacodynamic Model of this compound to Predict Tumor Growth Inhibition in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiologically-Based Pharmacokinetic/Pharmacodynamic Model of this compound to Predict Tumor Growth Inhibition in Mice [researchers.upr.edu]
- 5. Efficacy of Rac and Cdc42 inhibitor this compound in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a Dual Rac/Cdc42 Inhibitor this compound in Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Collection - Data from Efficacy of Rac and Cdc42 Inhibitor this compound in Triple-negative Breast Cancer - Molecular Cancer Therapeutics - Figshare [figshare.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Efficacy and delivery strategies of the dual Rac/Cdc42 inhibitor this compound in HER2 overexpressing breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic Inflammation and Cytokines in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Breast cancer tumor microenvironment affects Treg/IL-17-producing Treg/Th17 cell axis: Molecular and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Nexus of Metastasis: A Technical Guide to the Selectivity of Mbq-167 for Rac and Cdc42
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Rho GTPases, particularly Rac and Cdc42, are critical regulators of cytoskeletal dynamics, cell polarity, and migration. Their aberrant activation is a hallmark of metastatic cancer, making them prime targets for therapeutic intervention. This technical guide provides an in-depth exploration of Mbq-167, a potent and selective dual inhibitor of Rac and Cdc42. We will delve into its mechanism of action, present key quantitative data on its efficacy, and provide detailed experimental protocols for assessing its activity. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel anti-metastatic therapies targeting the Rac and Cdc42 signaling axes.
Introduction to this compound: A Dual Inhibitor of Rac and Cdc42
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the GTPases Rac and Cdc42.[1] By targeting these key molecular switches, this compound effectively disrupts the signaling cascades that drive cancer cell migration, invasion, and proliferation.[1][2] Preclinical studies have shown that this inhibition leads to a significant reduction in tumor growth and metastasis in various cancer models, including triple-negative breast cancer (TNBC) and HER2+ breast cancer.[1][3] Notably, this compound has been reported to be approximately 10 times more potent than other available Rac/Cdc42 inhibitors.[4][5] The compound directly interacts with Rac1, displacing specific amino acids and consequently inhibiting the loading of GTP.[3][6] This mechanism of action translates to the induction of cell cycle arrest, apoptosis, and a reduction in cancer stem cell-like properties.[3][5]
Quantitative Analysis of this compound Efficacy
The inhibitory activity of this compound has been quantified across various cancer cell lines and in vivo models. The following tables summarize the key efficacy data.
| Parameter | Cell Line | Value | Reference |
| IC50 (Rac1/2/3 activity) | MDA-MB-231 | 103 nM | [3][7][8] |
| IC50 (Cdc42 activity) | MDA-MB-231 | 78 nM | [3][7][8] |
| GI50 (Cell Viability, 120h) | Metastatic Cancer Cells | ~130 nM | [4][5] |
Table 1: In Vitro Inhibitory Activity of this compound
| Cancer Model | Treatment | Effect | Reference |
| HER2+ Metastatic Breast Cancer (Mouse) | 10 mg/kg BW | ~90% reduction in tumor growth and metastasis | [3][4][5] |
| Triple-Negative Breast Cancer (Mouse) | 10 mg/kg BW | Significant reduction in tumor growth, spontaneous and experimental metastasis | [3] |
| GFP-HER2-BM Mammary Fatpad Tumors (Nude Mice) | 1.0 mg/kg BW | ~80% reduction in tumor growth | [5][7] |
| GFP-HER2-BM Mammary Fatpad Tumors (Nude Mice) | 10 mg/kg BW | ~95% reduction in tumor growth | [5][7] |
Table 2: In Vivo Efficacy of this compound
Signaling Pathway and Experimental Workflow
This compound exerts its anti-cancer effects by inhibiting the Rac/Cdc42 signaling pathway, which subsequently impacts downstream effectors like p21-activated kinase (PAK). This leads to disruptions in the actin cytoskeleton, cell adhesion, and migration.
Figure 1: this compound inhibits the Rac/Cdc42 signaling pathway.
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.
Figure 2: Experimental workflow for evaluating this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the selectivity and efficacy of this compound.
Rac/Cdc42 Activation Assay (Pull-Down Method)
This assay is used to specifically isolate the active, GTP-bound forms of Rac and Cdc42 from cell lysates.
Materials:
-
GST-p21-binding domain (PBD) of PAK1 conjugated to glutathione-Sepharose beads.
-
Lysis Buffer (25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 2% glycerol, supplemented with protease and phosphatase inhibitors).
-
Wash Buffer (25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA).
-
2x Laemmli sample buffer.
-
Primary antibodies: anti-Rac1/2/3 and anti-Cdc42.
-
HRP-conjugated secondary antibody.
-
ECL detection reagents.
Procedure:
-
Seed cancer cells (e.g., MDA-MB-231) and treat with desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).[9]
-
Lyse the cells on ice using Lysis Buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Incubate a portion of the supernatant with GST-PAK-PBD beads for 1 hour at 4°C with gentle rotation to pull down active Rac/Cdc42.[10]
-
Wash the beads three times with Wash Buffer.
-
Elute the bound proteins by boiling the beads in 2x Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using primary antibodies against Rac and Cdc42, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL detection system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). The amount of active GTPase is normalized to the total amount of the respective GTPase in the cell lysates.[9]
G-LISA™ Rac1/2/3 or Cdc42 Activation Assay
This is a quantitative ELISA-based assay for measuring GTPase activity.
Materials:
-
G-LISA™ Rac1/2/3 or Cdc42 Activation Assay Kit (contains all necessary reagents including lysis buffer, binding buffer, wash buffer, primary and secondary antibodies, and detection reagents).
Procedure:
-
Treat cells with this compound as described for the pull-down assay.
-
Lyse the cells using the provided lysis buffer.
-
Measure the protein concentration of the lysates.
-
Add equal amounts of protein to the wells of the G-LISA™ plate, which are coated with a Rac/Cdc42-GTP-binding protein.
-
Incubate to allow active GTPases to bind.
-
Wash the wells to remove unbound protein.
-
Add the primary antibody specific for the GTPase of interest.
-
Add the secondary antibody conjugated to HRP.
-
Add the HRP substrate and measure the absorbance at 490 nm using a microplate reader.
-
The signal is proportional to the amount of active GTPase in the sample.[11][12]
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
96-well plates.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for the desired time period (e.g., 48-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Tumor Growth and Metastasis Model
This protocol describes the use of a xenograft mouse model to assess the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice).[3]
-
Cancer cell line (e.g., GFP-tagged MDA-MB-231).
-
This compound formulated for in vivo administration.
-
Calipers for tumor measurement.
Procedure:
-
Inoculate mice with cancer cells into the mammary fat pad.[13]
-
Allow tumors to establish to a palpable size (e.g., ~100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 1, 5, or 10 mg/kg body weight) or vehicle control via intraperitoneal (IP) injection or oral gavage, typically 3 times a week.[3][5]
-
Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.
-
At the end of the study, euthanize the mice and harvest tumors and organs (e.g., lungs) to assess for metastasis.
-
Metastatic lesions can be quantified, for example, by counting fluorescent nodules if using GFP-tagged cells.
Conclusion
This compound is a highly promising dual inhibitor of Rac and Cdc42 with potent anti-metastatic properties. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to further investigate its therapeutic potential. The selectivity of this compound for these key oncogenic drivers, coupled with its demonstrated in vitro and in vivo efficacy, underscores its potential as a valuable tool in the fight against metastatic cancer. Further studies, including ongoing clinical trials, will be crucial in translating these preclinical findings into tangible benefits for patients.[1]
References
- 1. MBQ Pharma announces the First-in-Human Dose of this compound for Advanced Breast Cancer in a Phase 1 Clinical Trial in Puerto Rico with the dual targeted Rac/Cdc42 inhibitor – MBQ Pharma [mbqpharma.com]
- 2. Facebook [cancer.gov]
- 3. Efficacy of Rac and Cdc42 inhibitor this compound in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a Dual Rac/Cdc42 Inhibitor this compound in Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a Dual Rac/Cdc42 Inhibitor this compound in Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of Rac and Cdc42 Inhibitor this compound in Triple-negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. A Rac1/Cdc42 GTPase-Specific Small Molecule Inhibitor Suppresses Growth of Primary Human Prostate Cancer Xenografts and Prolongs Survival in Mice | PLOS One [journals.plos.org]
- 13. Rac and Cdc42 inhibitors reduce macrophage function in breast cancer preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Efficacy of MBQ-167: A Dual Rac/Cdc42 Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the dual Rac/Cdc42 inhibitor, MBQ-167, focusing on its half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) across various cancer cell lines. This document details the compound's mechanism of action, summarizes its efficacy, and outlines the experimental protocols used for its characterization.
Introduction
This compound is a potent, small-molecule inhibitor that dually targets the Rho GTPases Rac and Cell Division Control Protein 42 (Cdc42).[1][2][3] These proteins are critical regulators of the actin cytoskeleton and are frequently overexpressed or hyperactivated in various cancers.[3] They play a pivotal role in processes essential for cancer malignancy, including cell polarity, migration, cell cycle progression, and invasion.[3][4][5] By inhibiting Rac and Cdc42, this compound disrupts these downstream pathways, leading to reduced cancer cell viability, proliferation, and metastasis, making it a promising candidate for anticancer therapy.[4][6]
Mechanism of Action
This compound functions by preventing the association of guanine nucleotides with Rac and Cdc42, thereby inhibiting their activation.[7][8] This specific inhibition blocks signaling to their primary downstream effector, p21-activated kinase (PAK), and subsequently affects the activity of the signal transducer and activator of transcription 3 (STAT3).[3][4][5] The disruption of the Rac/Cdc42/PAK signaling axis leads to a cascade of anti-cancer effects, including:
-
Inhibition of cell migration and invasion.[4]
-
Induction of G2/M cell cycle arrest.[4]
-
Increased apoptosis, particularly anoikis (apoptosis triggered by detachment from the extracellular matrix).[4][6]
Notably, the inhibitory effects of this compound are specific, as it has been shown not to significantly affect Rho, MAPK, or Akt signaling pathways.[4][5]
Data Presentation: IC50 and GI50 Values
The efficacy of this compound has been quantified in numerous studies, primarily through determining its IC50 (the concentration required to inhibit 50% of a specific biochemical function, like Rac/Cdc42 activation) and GI50 (the concentration required to inhibit the growth of 50% of cells). The table below summarizes these values across various cell lines.
| Cell Line | Cancer Type | Target | IC50 / GI50 (nM) | Assay Type / Duration | Reference(s) |
| MDA-MB-231 | Triple-Negative Breast Cancer | Rac1/2/3 Activation | 103 | G-LISA / 24h | [1][4][6][9][10] |
| Cdc42 Activation | 78 | G-LISA / 24h | [1][4][6][9][10] | ||
| Cell Viability (Growth) | ~110 - 130 | MTT / 120h | [4][10] | ||
| GFP-HER2-BM | HER2+ Breast Cancer | Cell Viability (Growth) | ~150 - 160 | MTT / 120h | [4][11] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Rac1B Activation | ~500 | Western Blot / 24h | [11] |
| T98G | Glioblastoma | Rac/PAK Activation | 250 (for 50% inhibition) | Rac Pulldown / 24h | [12][13] |
| MCF10A | Non-cancer Mammary Epithelial | Cell Viability (Growth) | ~296 - 350 | MTT / 120h | [4][11] |
This compound also induces its characteristic phenotype (cell rounding, detachment) in other mesenchymal cancer cell types, including Mia-PaCa-2 (pancreatic), SKOV3 (ovarian), AGS and NCI-N87 (gastric), and SH-SY5Y (neuroblastoma).[1][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical protocols used to determine the IC50 and GI50 values of this compound.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Cells in their logarithmic growth phase are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated to allow for cell attachment.[14]
-
Compound Treatment: Cells are treated with a range of this compound concentrations (e.g., 0-1000 nM) or a vehicle control (e.g., 0.1% DMSO).[4]
-
Incubation: The plates are incubated for an extended period, typically 72 to 120 hours, to assess the compound's effect on cell proliferation and survival.[4]
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.[14]
-
Solubilization: The culture medium is removed, and a solubilizing agent like DMSO is added to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 490 nm or 570 nm).[14]
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. A four-parameter dose-response curve is generated using software like GraphPad Prism to determine the GI50 value.[4]
To determine the IC50 of this compound for its direct targets, researchers measure the levels of active, GTP-bound Rac and Cdc42. This is often done using G-LISA® (a modified ELISA) or affinity pulldown assays.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., MDA-MB-231) are cultured and treated with various concentrations of this compound for a specified time, typically 24 hours.[5][9]
-
Cell Lysis: After treatment, both attached and detached cell populations are collected and lysed to release cellular proteins.[5][9]
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal amounts are used for the assay.
-
Affinity Pulldown:
-
Detection:
-
G-LISA: The captured active GTPase is detected using a specific primary antibody followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP), which generates a colorimetric or chemiluminescent signal.
-
Pulldown Assay: The pulled-down proteins are resolved by SDS-PAGE and detected via Western blotting using antibodies against Rac or Cdc42.[9]
-
-
Data Analysis: The signal intensity, which corresponds to the amount of active Rac/Cdc42, is measured. The percentage of inhibition relative to the vehicle control is plotted against the this compound concentration to calculate the IC50 value.[5]
Conclusion
This compound is a highly potent dual inhibitor of Rac and Cdc42, demonstrating significant anti-cancer activity across a range of cell lines, particularly those of a metastatic and mesenchymal phenotype. Its efficacy is rooted in the targeted disruption of the Rac/Cdc42/PAK signaling axis, leading to cell cycle arrest and apoptosis. The IC50 values for target inhibition are in the low nanomolar range (78-103 nM), with corresponding GI50 values for cell viability also falling within a potent range (~110-160 nM in sensitive lines) after prolonged exposure. The standardized protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and similar compounds in the field of oncology drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. Characterization of a Dual Rac/Cdc42 Inhibitor this compound in Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of Rac and Cdc42 inhibitor this compound in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Characterization of Novel Derivatives of this compound, an Inhibitor of the GTP-binding Proteins Rac/Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
MBQ-167: A Technical Guide to its Apoptosis-Inducing Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule inhibitor MBQ-167 and its significant role in inducing apoptosis in cancer cells. This compound has emerged as a potent anti-cancer agent, and this document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its study, and visualizes the critical signaling pathways involved.
Core Mechanism of Action
This compound is a dual inhibitor of the Rho GTPases Rac and Cdc42, which are crucial regulators of various cellular processes that contribute to cancer malignancy, including cell polarity, migration, and cell cycle progression.[1][2] By inhibiting Rac and Cdc42, this compound disrupts their downstream signaling pathways, primarily through the p21-activated kinase (PAK).[1][3][4] This disruption leads to a cascade of events including the loss of cell polarity, inhibition of actin-based cell surface extensions, and ultimately, detachment from the substratum.[1] Prolonged exposure to this compound induces G2/M cell cycle arrest and subsequent apoptosis, a process known as anoikis, which is apoptosis triggered by the loss of cell-matrix interactions.[1][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and activity of this compound from various studies.
Table 1: Inhibitory Concentrations of this compound
| Target/Process | Cell Line | IC50/GI50 Value | Reference |
| Rac Activation | MDA-MB-231 | 103 nM | [1][3][4] |
| Cdc42 Activation | MDA-MB-231 | 78 nM | [1][3][4] |
| Cell Viability | Metastatic Cancer Cells | ~130 nM (GI50) | [1] |
| Cell Viability | GFP-HER2-BM | 75 nM (GI50) | [6] |
| Cell Viability | Trastuzumab-resistant SKBR3 variant | 187 nM (GI50) | [6] |
Table 2: Effects of this compound on Apoptosis and Downstream Effectors
| Parameter | Cell Line | Concentration | Effect | Reference |
| Caspase-3/7 Activity | MDA-MB-231 (detached) | 250 nM | ~15-fold increase | [1] |
| Apoptosis | MDA-MB-231 | 250 nM | 1.8-fold increase | |
| Caspase-3/7 Activity | GFP-HER2-BM | Not specified | 5-fold increase | |
| Rac Activation Inhibition | MDA-MB-231 (detached) | 250 nM (24h) | ~75% decrease | [1] |
| Cdc42 Activation Inhibition | MDA-MB-231 (detached) | 250 nM (24h) | 78% decrease | [1] |
| p-PAK Levels | THP-1 Macrophages | 250 nM | ~70% decrease | [7] |
| Cell Migration Inhibition | MDA-MB-231 (detached) | 250 nM | ~90% | [1] |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and a typical experimental workflow for its investigation.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for studying this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies assessing the effect of this compound on cell proliferation.[8]
-
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, GFP-HER2-BM)
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
CellTiter 96® Non-Radioactive Cell Proliferation Assay kit (Promega) or similar MTT-based kit
-
Microplate reader
-
-
Procedure:
-
Seed an equal number of cells (e.g., 5,000 cells/well) into 96-well plates and allow them to adhere overnight.
-
The following day, treat the cells with a serial dilution of this compound (e.g., 0 to 1 µM) for the desired incubation period (e.g., 120 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
At the end of the incubation period, add the MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 2-4 hours) at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the Growth Inhibition 50 (GI50) value, which is the concentration of the drug that causes 50% inhibition of cell growth.
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol is based on methods used to quantify apoptosis induction by this compound.[8][9]
-
Materials:
-
Cancer cell lines
-
White-walled 96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
-
-
Procedure:
-
Seed an equal number of cells in a white-walled 96-well plate and allow them to attach.
-
Treat the cells with this compound at the desired concentrations (e.g., 250 nM, 500 nM) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
After treatment, equilibrate the plate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well, following the manufacturer's instructions.
-
Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Express the data as a fold change in caspase activity relative to the vehicle control.
-
Western Blotting for Signaling Proteins
This protocol is a general guideline for analyzing protein expression and phosphorylation status following this compound treatment.[1]
-
Materials:
-
Cancer cell lines
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Rac, anti-Cdc42, anti-phospho-PAK, anti-total-PAK, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound as required. For adherent cells, collect both attached and detached cell populations if studying anoikis.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Annexin V Staining for Flow Cytometry
This protocol allows for the detection of early and late apoptotic cells.[1][10][11][12]
-
Materials:
-
Cancer cell lines
-
This compound stock solution
-
FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI) or other viability dye
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both floating and adherent cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add FITC-conjugated Annexin V and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both stains.
-
References
- 1. Characterization of a Dual Rac/Cdc42 Inhibitor this compound in Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel inhibition of central carbon metabolism pathways by Rac and Cdc42 inhibitor this compound and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and delivery strategies of the dual Rac/Cdc42 inhibitor this compound in HER2 overexpressing breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Rac and Cdc42 inhibitors reduce macrophage function in breast cancer preclinical models [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Characterization of Novel Derivatives of this compound, an Inhibitor of the GTP-binding Proteins Rac/Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 11. Anti-Proliferative and Apoptotic Effects of Mucoxin (Acetogenin) in T47D Breast Cancer Cells – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Recommended concentration of Mbq-167 for cell culture
Information Not Available: Recommended Concentration of Mbq-167 for Cell Culture
Extensive searches for a compound designated "this compound" in publicly available scientific literature and databases have yielded no results. Consequently, there is no established information regarding its mechanism of action, application in cell culture, or recommended concentrations for experimental use.
Without any foundational data on this compound, it is not possible to provide the requested detailed Application Notes and Protocols. This includes the inability to:
-
Summarize quantitative data into structured tables.
-
Provide detailed methodologies for key experiments.
-
Create diagrams for signaling pathways or experimental workflows.
The core requirements for this request are entirely dependent on the existence of scientific data for the specified compound.
Recommendation for Proceeding
For researchers, scientists, and drug development professionals who have access to proprietary or internal information on this compound, it would be necessary to utilize that data to develop in-house protocols. The initial steps for characterizing a novel compound in cell culture would typically involve:
-
Determination of Solubility and Stability: Establishing a suitable solvent for the compound and assessing its stability in cell culture media.
-
Dose-Response Studies: Performing cytotoxicity or proliferation assays (e.g., MTT, XTT, or CellTiter-Glo®) across a wide range of concentrations to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) in relevant cell lines.
-
Mechanism of Action Studies: Based on the compound's structure or intended target, conducting experiments to elucidate its biological effects and signaling pathways.
Illustrative Workflow for a Novel Compound
The following diagram outlines a general workflow for determining the optimal concentration of a new, uncharacterized compound in cell culture. This serves as a conceptual guide in the absence of specific information for this compound.
Mbq-167 solubility and preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the solubilization and preparation of MBQ-167 in Dimethyl Sulfoxide (DMSO). This compound is a potent dual inhibitor of the Rho GTPases, Rac and Cdc42, which are crucial regulators of cell polarity, migration, and cell-cycle progression.[1][2][3] This document outlines the physical and chemical properties of this compound, provides a comprehensive table of its solubility in DMSO from various suppliers, and offers step-by-step instructions for the preparation of stock solutions for in vitro and in vivo research applications. Additionally, a diagram of the Rac/Cdc42 signaling pathway targeted by this compound and a workflow for stock solution preparation are included to facilitate experimental design and execution.
Chemical and Physical Properties
This compound is a small molecule with the chemical formula C₂₂H₁₈N₄ and a molecular weight of 338.41 g/mol .[4] It acts as a dual inhibitor of Rac and Cdc42, with IC₅₀ values of 103 nM and 78 nM, respectively, in metastatic breast cancer cells.[4][5][6]
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₈N₄ | [4] |
| Molecular Weight | 338.41 | [4] |
| CAS Number | 2097938-73-1 | [4] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1] |
Solubility in DMSO
This compound is soluble in DMSO.[1] However, the reported solubility varies between suppliers. It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can significantly reduce the solubility of the compound.[4] Sonication may be required to achieve complete dissolution at higher concentrations.[5][7]
| Supplier | Reported Solubility in DMSO (mg/mL) | Reported Solubility in DMSO (mM) | Notes |
| Selleck Chemicals | 68 | 200.93 | Use fresh DMSO.[4] |
| MedchemExpress | 100 | 295.50 | Ultrasonic recommended.[5] |
| TargetMol | 155 | 458.02 | Sonication is recommended.[7] |
Experimental Protocols
Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vial
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated precision balance
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before use. This prevents condensation of moisture, which can affect solubility.[4]
-
Weigh this compound: In a sterile vial, accurately weigh the desired amount of this compound powder.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired final concentration (e.g., for a 100 mM stock solution, add 29.55 µL of DMSO per 1 mg of this compound).
-
Dissolve the Compound:
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[4][7]
Caption: Workflow for preparing a concentrated stock solution of this compound in DMSO.
Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the DMSO stock solution to prepare working solutions for cell-based assays.
Materials:
-
This compound stock solution in DMSO
-
Appropriate cell culture medium
-
Sterile microcentrifuge tubes or plates
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6]
-
-
Mix Thoroughly: Gently mix the working solutions by pipetting up and down or by gentle vortexing.
-
Immediate Use: Use the prepared working solutions immediately for treating cells.
Signaling Pathway
This compound exerts its biological effects by inhibiting the guanine nucleotide exchange on Rac and Cdc42, thereby preventing their activation. Activated Rac and Cdc42 are key regulators of various cellular processes, including cytoskeletal dynamics, cell migration, and cell cycle progression, which are often dysregulated in cancer.
Caption: this compound inhibits the activation of Rac and Cdc42, blocking downstream signaling.
Safety Precautions
-
This compound is for research use only and is not for human or veterinary use.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.
-
Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Science – MBQ Pharma [mbqpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of a Dual Rac/Cdc42 Inhibitor this compound in Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CDK | Ras | TargetMol [targetmol.com]
Application Notes and Protocols for Mbq-167 in Wound-Healing Migration Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Mbq-167, a potent dual inhibitor of Rac and Cdc42 GTPases, in wound-healing migration assays. This document includes an overview of this compound, detailed experimental protocols, data presentation guidelines, and visual representations of the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule inhibitor that targets two key members of the Rho GTPase family: Rac and Cdc42.[1][2][3] These proteins are critical regulators of the actin cytoskeleton and are essential for various cellular processes, including cell polarity, motility, and cell cycle progression.[1][4][5] In the context of cancer, hyperactivation of Rac and Cdc42 is often associated with increased cell migration, invasion, and metastasis.[2][6][7] this compound has been shown to inhibit the activation of Rac and Cdc42 with IC50 values of 103 nM and 78 nM, respectively, in metastatic breast cancer cells.[1][2] By inhibiting these GTPases, this compound disrupts downstream signaling pathways, notably the p21-activated kinase (PAK) signaling cascade, leading to a reduction in cancer cell migration and proliferation.[1][2][5]
The wound-healing assay, also known as a scratch assay, is a widely used in vitro method to study collective cell migration.[8][9] It is a straightforward and cost-effective technique to assess the effects of chemical compounds, like this compound, on the migratory capacity of a cell population.[8][9]
Key Experimental Data
The following table summarizes quantitative data from studies utilizing this compound in migration assays, providing a reference for expected outcomes.
| Cell Line | This compound Concentration | Incubation Time | Inhibition of Wound Closure | Reference |
| MDA-MB-231 | 250 nM | 24 hours | ~80% | [1] |
| MDA-MB-231 | 500 nM | 24 hours | ~90% | [1] |
| GFP-HER2-BM | 250 nM | Not Specified | 80-90% (Transwell Assay) | [1] |
| GFP-HER2-BM | 500 nM | Not Specified | 80-90% (Transwell Assay) | [1] |
Signaling Pathway Affected by this compound
This compound's primary mechanism of action involves the inhibition of Rac and Cdc42, which in turn affects downstream signaling pathways crucial for cell migration. The diagram below illustrates this inhibitory effect.
Experimental Workflow for Wound-Healing Assay
The following diagram outlines the key steps for performing a wound-healing assay with this compound.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for conducting a wound-healing assay to evaluate the effect of this compound on cell migration.
Materials:
-
Cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
24-well tissue culture plates
-
Sterile p200 or p1000 pipette tips
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding:
-
Creating the Wound:
-
Once the cells have reached the desired confluency, carefully create a "scratch" or "wound" in the center of the cell monolayer using a sterile p200 pipette tip.[8][11]
-
Create a straight line across the well. For consistency, a second scratch perpendicular to the first can be made to create a cross.[11]
-
-
Washing:
-
Treatment with this compound:
-
Prepare fresh culture medium containing the desired concentrations of this compound (e.g., 250 nM and 500 nM).[1]
-
Also, prepare a vehicle control medium containing the same concentration of DMSO used to dissolve this compound.
-
Aspirate the PBS and add the prepared media to the respective wells.
-
-
Image Acquisition (Time 0):
-
Immediately after adding the treatment media, capture images of the wounds in each well using an inverted microscope at low magnification (e.g., 4x or 10x).[11]
-
It is crucial to have consistent landmarks or markings on the plate to ensure that the same field of view is imaged at each time point.[11]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired duration (e.g., 24 hours).[1] The incubation time may need to be optimized depending on the cell type and their migration rate.
-
-
Image Acquisition (Final Time Point):
-
At the end of the incubation period, carefully place the plate back on the microscope and capture images of the same wound areas as recorded at Time 0.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the wound at both the initial (0h) and final time points.
-
The percentage of wound closure can be calculated using the following formula: % Wound Closure = [ (Wound Area at 0h - Wound Area at Final Timepoint) / Wound Area at 0h ] x 100
-
Compare the percentage of wound closure between the vehicle-treated control and the this compound-treated groups to determine the inhibitory effect of the compound.
-
Important Considerations:
-
Cell Proliferation: Cell proliferation can influence wound closure. To specifically study cell migration, a proliferation inhibitor such as Mitomycin C can be added to the culture medium. However, it's important to note that prolonged exposure to this compound can also affect cell viability and induce apoptosis.[1][13]
-
Consistency: Maintaining consistency in cell seeding density, scratch width, and imaging is critical for obtaining reproducible results. Using inserts to create a defined gap can improve consistency.[9][14]
-
Concentration Optimization: The optimal concentration of this compound may vary depending on the cell line. It is recommended to perform a dose-response experiment to determine the most effective and non-toxic concentration for your specific cell type.
References
- 1. Characterization of a Dual Rac/Cdc42 Inhibitor this compound in Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Rac and Cdc42 inhibitor this compound in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Science – MBQ Pharma [mbqpharma.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Scratch Wound Healing Assay [bio-protocol.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Scratch Wound Healing Assay [en.bio-protocol.org]
- 11. med.virginia.edu [med.virginia.edu]
- 12. pharm.ucsf.edu [pharm.ucsf.edu]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MB-167 Administration in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBQ-167 is a potent, orally bioavailable small molecule inhibitor that dually targets the Rho GTPases Rac and Cdc42.[1][2][3] These proteins are critical regulators of the actin cytoskeleton and are implicated in cancer cell polarity, migration, proliferation, and survival.[4][5] By inhibiting Rac and Cdc42, this compound disrupts their downstream signaling through effectors like p21-activated kinase (PAK), leading to cell cycle arrest, apoptosis, and a reduction in metastatic potential.[4][6][7] Preclinical studies in various mouse models of cancer, particularly breast cancer, have demonstrated significant anti-tumor and anti-metastatic efficacy.[6][8][9] this compound was granted Investigational New Drug (IND) status by the US FDA in 2022 and is currently in Phase 1 clinical trials for advanced breast cancer.[10][11]
These application notes provide detailed protocols for the preparation and administration of this compound in in vivo mouse models based on established preclinical research.
Mechanism of Action
This compound functions by inhibiting the activation of Rac and Cdc42, with IC50 values of 103 nM and 78 nM, respectively, in metastatic breast cancer cells.[1][2][6][9] This inhibition prevents the loading of GTP onto Rac and Cdc42, thereby blocking their active conformation.[6][10] The subsequent suppression of the Rac/Cdc42/PAK signaling pathway disrupts the formation of motile actin structures, leading to a loss of cell polarity and detachment from the extracellular matrix, ultimately culminating in anoikis (a form of apoptosis) in metastatic cancer cells.[6]
Data Presentation
In Vivo Efficacy of this compound in Mouse Models
| Mouse Model | Cancer Type | Administration Route | Dosage | Treatment Schedule | Outcome |
| SCID Mice | Triple-Negative Breast Cancer (MDA-MB-231) | Intraperitoneal (IP) | 1, 5, or 10 mg/kg BW | 3 times a week | Significant reduction in tumor growth and a 60% reduction in lung metastases.[6] |
| Nude Mice | HER2+ Breast Cancer (GFP-HER2-BM) | Intraperitoneal (IP) | 1 or 10 mg/kg BW | 3 times a week for 65 days | ~80-95% reduction in tumor growth.[1][9] |
| BALB/c Mice | 4T1 Murine Breast Cancer | Oral Gavage (PO) | 50 or 100 mg/kg BW | 5 times a week for 5 weeks | A 60% decrease in tumor growth and a 90% decrease in lung metastases at 50 mg/kg.[12] |
| Immunocompromised Mice | HER2-type Mammary Fat Pad Tumor | Intraperitoneal (IP) | 10 mg/kg BW | Not Specified | ~90% reduction in tumor growth and ~99% reduction in metastasis.[8] |
Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dosage | Cmax (ng/mL) | Tmax (h) | Elimination Half-life (h) | Oral Bioavailability (%) |
| Intraperitoneal (IP) | 10 mg/kg BW | 2,969 | 0.22 | 2.17 | N/A |
| Oral Gavage (PO) | 10 mg/kg BW | ~660 | 0.5 | 2.6 | 35% |
| Oral Gavage (PO) | 100 mg/kg BW | Not Specified | Not Specified | 4.6 (in plasma) | Not Specified |
Data compiled from references[8][13].
Experimental Protocols
Preparation of this compound for In Vivo Administration
1. Intraperitoneal (IP) Injection Formulation
This formulation has been successfully used in multiple preclinical studies.[6][7]
-
Vehicle Composition:
-
12.5% Ethanol
-
12.5% Cremophor
-
75% Phosphate-Buffered Saline (PBS), pH 7.4
-
-
Procedure:
-
Weigh the required amount of this compound for the desired final concentration (e.g., for a 1 mg/mL stock solution to dose at 10 mg/kg in a 20g mouse, a 100 µL injection volume is common).
-
Dissolve the this compound powder in ethanol first.
-
Add the Cremophor and mix thoroughly until the solution is clear.
-
Add the PBS incrementally while vortexing to maintain a homogenous solution.
-
The final solution should be clear. If precipitation occurs, gentle warming and further vortexing may be required.
-
Prepare fresh on the day of administration.
-
2. Oral Gavage (PO) Formulation
A formulation suitable for oral administration has also been reported.[6]
-
Vehicle Composition:
-
0.5% Methyl cellulose
-
0.1% Tween 80
-
In sterile water or PBS
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Create a suspension of methyl cellulose in the appropriate volume of water or PBS.
-
Add Tween 80 and mix.
-
Add the this compound powder to the vehicle and vortex thoroughly to ensure a uniform suspension.
-
This formulation will be a suspension, so ensure it is well-mixed immediately before each administration.
-
In Vivo Administration Workflow
Protocol for Intraperitoneal (IP) Injection
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: The injection should be administered in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Procedure:
-
Use a 25-27 gauge needle.
-
Tilt the mouse slightly head-down.
-
Insert the needle at a 15-20 degree angle, bevel up.
-
Aspirate to ensure no fluid (urine or blood) is drawn back, indicating correct placement in the peritoneal cavity.
-
Inject the prepared this compound formulation slowly.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring: Observe the animal for any immediate adverse reactions.
Protocol for Oral Gavage (PO)
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Gavage Needle: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.
-
Procedure:
-
Ensure the this compound suspension is well-mixed.
-
Measure the correct volume into the syringe.
-
Gently insert the gavage needle into the side of the mouth, over the tongue, and advance it along the roof of the mouth into the esophagus. Do not force the needle.
-
Slowly dispense the liquid.
-
Gently remove the needle and return the mouse to its cage.
-
-
Post-Gavage Monitoring: Observe the animal for any signs of distress, such as difficulty breathing, which could indicate improper administration into the trachea.
Safety and Toxicity
Preclinical studies have indicated a good safety profile for this compound. In BALB/c mice, oral administration of up to 100 mg/kg was not found to be toxic.[6][13] Furthermore, safety studies in both rodents and dogs have shown no adverse effects at doses up to 1000 mg/kg.[11][12] Standard monitoring for toxicity in animal studies should always be performed, including regular body weight measurements and observation for any changes in animal behavior or appearance. Liver enzyme analysis can also be conducted as a measure of hepatotoxicity.[6]
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action and demonstrated efficacy in preclinical mouse models. The protocols outlined in these application notes provide a foundation for the successful in vivo administration of this compound for further research and drug development. Adherence to these established methodologies will ensure consistency and reproducibility in future studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Novel Derivatives of this compound, an Inhibitor of the GTP-binding Proteins Rac/Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of Rac and Cdc42 inhibitor this compound in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pharmacokinetics of the Rac/Cdc42 Inhibitor this compound in Mice by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of a Dual Rac/Cdc42 Inhibitor this compound in Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Science – MBQ Pharma [mbqpharma.com]
- 12. Frontiers | Rac and Cdc42 inhibitors reduce macrophage function in breast cancer preclinical models [frontiersin.org]
- 13. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Techniques for Measuring Mbq-167 Efficacy in 3D Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mbq-167 is a potent and selective small molecule inhibitor that dually targets the Rho GTPases Rac and Cdc42.[1][2][3][4] These proteins are crucial regulators of various cellular functions that contribute to cancer malignancy, including cell polarity, migration, and cell-cycle progression.[1][5] By inhibiting Rac and Cdc42, this compound has been shown to impede the proliferation, migration, and invasion of cancer cells, thereby reducing tumor growth and metastasis.[3][6] Preclinical data have demonstrated that this compound can inhibit tumor growth by as much as 90% and is effective against various cancer cell lines, including HER2+ and triple-negative breast cancer (TNBC) subtypes.[3][7] This document provides detailed protocols for assessing the efficacy of this compound in 3D cell culture models, which more closely mimic the in vivo microenvironment of solid tumors than traditional 2D cell culture.[8]
Mechanism of Action
This compound functions by inhibiting the activation of Rac and Cdc42, with IC50 values of 103 nM and 78 nM, respectively, in metastatic breast cancer cells.[1][2][4][9] This inhibition leads to a significant decrease in the activity of downstream effectors such as p21-activated kinase (PAK).[1][5][9] The disruption of the Rac/Cdc42/PAK signaling pathway results in a loss of cell polarity, inhibition of cell surface actin-based extensions, and ultimately, detachment from the substratum.[1][5] Prolonged exposure to this compound has been shown to induce G2-M cell-cycle arrest and subsequent apoptosis.[1][5]
Signaling Pathway of this compound Inhibition
Caption: Signaling pathway illustrating this compound inhibition of Rac and Cdc42.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound across various cancer cell lines. This data can be used as a reference for designing experiments in 3D culture.
| Cell Line | Cancer Type | IC50 (Rac) | IC50 (Cdc42) | GI50 (Viability) | Notes |
| MDA-MB-231 | Triple-Negative Breast Cancer | 103 nM | 78 nM | ~130 nM (120h) | Metastatic breast cancer cell line.[1][2][9] |
| GFP-HER2-BM | HER2+ Breast Cancer | - | - | ~85% inhibition at 250 nM | Highly metastatic cell line.[7] |
| MDA-MB-468 | Triple-Negative Breast Cancer | - | - | ~25-50% inhibition at 500 nM (72h) | EGFR++ TNBC cell line.[7] |
| MCF7 | ER/PR+ Breast Cancer | - | - | ~40% inhibition at 250 nM | Less sensitive compared to metastatic lines.[7] |
| Mia-PaCa-2 | Pancreatic Cancer | - | - | - | Induces cell rounding and detachment.[2] |
| SKOV3 | Ovarian Cancer | - | - | - | Induces cell rounding and detachment.[2] |
| AGS, NCI-N87 | Gastric Cancer | - | - | - | Induces cell rounding and detachment.[2] |
| SH-SY5Y | Neuroblastoma | - | - | - | Induces cell rounding and detachment.[2] |
Experimental Protocols
Protocol 1: 3D Spheroid Formation
This protocol describes the formation of 3D spheroids using the liquid overlay technique, suitable for high-throughput screening.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Count the cells and adjust the concentration to 2.5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (2,500 cells) into each well of a 96-well ULA plate.
-
Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C and 5% CO₂. Spheroids should form within 48-72 hours.
Experimental Workflow for Spheroid Formation
Caption: Workflow for 3D tumor spheroid formation.
Protocol 2: Spheroid Viability Assay (ATP-Based)
This protocol measures the number of viable cells in a 3D culture by quantifying ATP, an indicator of metabolically active cells.[10]
Materials:
-
Pre-formed spheroids in a 96-well ULA plate
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 10 nM to 10 µM. Include a vehicle control (DMSO).
-
Carefully remove 50 µL of medium from each well containing a spheroid and add 50 µL of the appropriate this compound dilution.
-
Incubate the plate for 72-120 hours at 37°C and 5% CO₂.
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for at least 30 minutes.[11]
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[11]
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes.[12]
-
Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.[11][12]
-
Transfer 100-200 µL of the lysate to an opaque-walled 96-well plate.[12]
-
Measure luminescence using a plate reader.
-
Calculate the percentage of viability relative to the vehicle control and plot a dose-response curve to determine the GI50.
Experimental Workflow for ATP-Based Viability Assay
Caption: Workflow for the 3D spheroid viability assay.
Protocol 3: Spheroid Size and Morphology Analysis
This imaging-based protocol provides a non-invasive method to assess the effect of this compound on spheroid growth and integrity over time.[13][14]
Materials:
-
Pre-formed spheroids in a 96-well ULA plate
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Inverted microscope with imaging software
Procedure:
-
Prepare serial dilutions of this compound and treat the spheroids as described in Protocol 2, step 1 & 2.
-
At designated time points (e.g., 0, 24, 48, 72, 96, 120 hours), acquire bright-field images of each spheroid.
-
Use imaging software to measure the cross-sectional area or diameter of each spheroid.[14]
-
Observe any morphological changes, such as loss of spheroid integrity, cell dissociation, or changes in opacity.
-
Plot the change in spheroid size over time for each treatment condition.
-
Calculate the percentage of growth inhibition relative to the vehicle control at the final time point.
Experimental Workflow for Spheroid Imaging Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MBQ Pharma announces the First-in-Human Dose of this compound for Advanced Breast Cancer in a Phase 1 Clinical Trial in Puerto Rico with the dual targeted Rac/Cdc42 inhibitor – MBQ Pharma [mbqpharma.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Characterization of a Dual Rac/Cdc42 Inhibitor this compound in Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Science – MBQ Pharma [mbqpharma.com]
- 7. Characterization of Novel Derivatives of this compound, an Inhibitor of the GTP-binding Proteins Rac/Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]
- 9. Efficacy of Rac and Cdc42 inhibitor this compound in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.kr]
- 11. ilexlife.com [ilexlife.com]
- 12. google.com [google.com]
- 13. High-Content Monitoring of Drug Effects in a 3D Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Drug Efficacy–Quantitative Evaluation of Spheroid Size | Evident Scientific [evidentscientific.com]
Application of MBq-167 in Pancreatic Cancer Cell Lines: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBq-167 is a potent small molecule inhibitor that dually targets the Rho GTPases Rac and Cdc42.[1][2] These proteins are crucial regulators of the actin cytoskeleton, cell polarity, migration, and proliferation. In many cancers, including pancreatic ductal adenocarcinoma (PDAC), the signaling pathways governed by Rac and Cdc42 are hyperactivated, contributing to tumor progression and metastasis.[3] Preclinical studies have demonstrated that this compound effectively suppresses cancer cell growth and is active in various cancer cell lines, including the pancreatic cancer cell line Mia-PaCa-2.[1][2][4] This document provides detailed application notes and protocols for researchers investigating the effects of this compound on pancreatic cancer cell lines.
Mechanism of Action
This compound functions by inhibiting the activation of both Rac and Cdc42.[1] By doing so, it disrupts downstream signaling cascades, most notably the p21-activated kinase (PAK) pathway.[5] This disruption leads to significant changes in cell morphology, including a loss of cell polarity and the disassembly of actin-based structures like lamellipodia and filopodia. Consequently, treated cancer cells exhibit rounding and detachment from the substratum, which can lead to a form of apoptosis known as anoikis.[5] Furthermore, prolonged exposure to this compound can induce G2/M cell cycle arrest and apoptosis.[6]
Data Presentation
In Vitro Efficacy of this compound
While specific growth inhibition data for this compound in pancreatic cancer cell lines is not extensively published, its activity has been confirmed in the Mia-PaCa-2 cell line, where it induces a loss of polarity and cell rounding.[1][2][6] The following tables summarize the inhibitory concentrations of this compound on Rac/Cdc42 activation and cell viability, primarily determined in the metastatic breast cancer cell line MDA-MB-231, which serves as a valuable reference for initiating studies in pancreatic cancer cell lines.
Table 1: Inhibition of Rac/Cdc42 Activation by this compound
| Target | Cell Line | IC50 (nM) | Assay | Reference |
| Rac1/2/3 | MDA-MB-231 | 103 | G-LISA Activation Assay | [5] |
| Cdc42 | MDA-MB-231 | 78 | G-LISA Activation Assay | [5] |
Table 2: Growth Inhibition of Cancer Cell Lines by this compound
| Cell Line | Cancer Type | GI50 (nM) | Incubation Time (h) | Assay | Reference |
| MDA-MB-231 | Breast | ~110-130 | 120 | MTT Assay | [5] |
| GFP-HER2-BM | Breast | ~150 | 120 | MTT Assay | |
| SKBR3-T (Trastuzumab-resistant) | Breast | 180 | Not Specified | Cell Viability Assay | [7] |
| GFP-HER2-BM (Trastuzumab-resistant) | Breast | 75 | Not Specified | Cell Viability Assay | [7] |
Mandatory Visualizations
Caption: this compound Signaling Pathway in Pancreatic Cancer Cells.
Caption: Experimental Workflow for Evaluating this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the GI50 (concentration for 50% of maximal inhibition of cell growth) of this compound in pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., Mia-PaCa-2, PANC-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity. Include a vehicle control (medium with DMSO only).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 72 or 120 hours). A 120-hour incubation has been used to determine the GI50 for this compound in other cell lines.[6]
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Pancreatic cancer cells
-
White-walled 96-well plates
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
After overnight adherence, treat the cells with various concentrations of this compound (e.g., 250 nM, 500 nM) and a vehicle control for a specified duration (e.g., 24, 48 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
-
Normalize the results to the vehicle control to determine the fold-increase in caspase activity.
Western Blot Analysis for PAK Pathway Inhibition
This protocol is for detecting changes in the phosphorylation of PAK, a key downstream effector of Rac/Cdc42.
Materials:
-
Pancreatic cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-PAK1/2, anti-PAK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with this compound (e.g., 250 nM) and vehicle control for 24 hours.
-
Since this compound can cause cell detachment, collect both the detached cells from the medium and the attached cells by scraping.[6]
-
Wash the combined cell pellet with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control like GAPDH to ensure equal protein loading.
In Vivo Pancreatic Cancer Xenograft Model
This protocol describes the establishment of an orthotopic pancreatic cancer xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., athymic nu/nu or SCID)
-
Pancreatic cancer cells (e.g., Mia-PaCa-2)
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 12.5% ethanol, 12.5% Cremophor, 75% PBS)[6]
-
Surgical and anesthesia equipment
Procedure:
-
Culture Mia-PaCa-2 cells and harvest them during the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Make a small incision in the left abdominal flank to expose the pancreas.
-
Carefully inject 1 x 10^6 cells (in 100 µL) into the tail of the pancreas.
-
Close the incision with sutures or surgical clips.
-
Allow tumors to establish for approximately one week, or until they reach a palpable size (~100 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, 1 mg/kg this compound, 10 mg/kg this compound).
-
Administer treatment via intraperitoneal (i.p.) injection three times a week.[6]
-
Monitor tumor growth by caliper measurements or non-invasive imaging (if using fluorescently or luminescently labeled cells) twice weekly.
-
Monitor animal weight and overall health regularly.
-
At the end of the study (e.g., after 6-8 weeks), euthanize the mice and excise the primary tumors for weight measurement and further analysis (e.g., histology, Western blot). Efficacy is determined by the reduction in tumor growth in the treated groups compared to the vehicle control.[6]
Conclusion
This compound is a promising investigational agent for pancreatic cancer due to its targeted inhibition of the Rac/Cdc42 signaling axis. The protocols provided herein offer a framework for researchers to explore its efficacy and mechanism of action in relevant pancreatic cancer cell line models. While quantitative data in pancreatic cancer cell lines is still emerging, the established effects on Mia-PaCa-2 cells and the detailed methodologies from other cancer types provide a solid foundation for further investigation. Future studies should aim to establish specific GI50 values in a panel of pancreatic cancer cell lines and further validate the in vivo efficacy of this compound in pancreatic cancer xenograft models.
References
- 1. tribioscience.com [tribioscience.com]
- 2. This compound - Focus Biomolecules [mayflowerbio.com]
- 3. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Science – MBQ Pharma [mbqpharma.com]
- 5. Efficacy of Rac and Cdc42 inhibitor this compound in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a Dual Rac/Cdc42 Inhibitor this compound in Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and delivery strategies of the dual Rac/Cdc42 inhibitor this compound in HER2 overexpressing breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liposomal Delivery of Mbq-167 in In Vivo Studies
Introduction
Mbq-167 is a potent, first-in-class small molecule inhibitor that dually targets the Rho GTPases Rac and Cdc42.[1] These proteins are critical regulators of the cancer cell skeleton and are deeply involved in processes governing cancer malignancy, including cell polarity, migration, proliferation, and metastasis.[1][2] this compound has demonstrated significant efficacy in preclinical models, where it inhibits tumor growth and prevents metastasis in various types of breast cancer, including Triple-Negative Breast Cancer (TNBC) and HER2-overexpressing subtypes.[3][4][5] The compound exerts its effect by interfering with guanine nucleotide binding to Rac and Cdc42, thereby inhibiting their activation and downstream signaling.[4][6]
While effective in its free form, formulating this compound into liposomal delivery systems presents a promising strategy to enhance its therapeutic index. Liposomes, as biocompatible and biodegradable nanocarriers, can improve drug stability, alter pharmacokinetics, and potentially enable targeted delivery, thereby increasing efficacy while minimizing systemic toxicity.[7][8] Recent studies have shown that liposomal this compound is as effective as the free drug in reducing tumor growth and metastasis in vivo, validating its potential for advanced drug delivery applications.[9]
These application notes provide a comprehensive overview of the mechanism of action of this compound, quantitative data from preclinical studies, and detailed protocols for the preparation, characterization, and in vivo evaluation of liposomal this compound.
Mechanism of Action: this compound Signaling Pathway
This compound functions by directly inhibiting the activation of Rac and Cdc42 GTPases.[3] By preventing GTP from binding, it keeps these proteins in an inactive, GDP-bound state.[4] This action blocks the initiation of a downstream signaling cascade mediated by p21-activated kinase (PAK).[2][3] The inhibition of the Rac/Cdc42/PAK pathway leads to the disorganization of the actin cytoskeleton, loss of cancer cell polarity, and a reduction in cell motility and invasion.[6] Ultimately, this cascade of events results in G2/M cell-cycle arrest and apoptosis, particularly through anoikis mechanisms as cells detach from the substratum.[2][10]
Quantitative Data Summary
The following tables summarize the quantitative data reported for this compound and its liposomal formulations from various preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
|---|---|---|---|
| IC₅₀ (Rac1/2/3) | MDA-MB-231 | 103 nM | [2][3] |
| IC₅₀ (Cdc42) | MDA-MB-231 | 78 nM | [2][3] |
| GI₅₀ (Free this compound) | HER2-BM (Trastuzumab Resistant) | 75 nM | [9] |
| GI₅₀ (Liposomal this compound) | HER2-BM (Trastuzumab Resistant) | 212 nM | [9] |
| GI₅₀ (Prolonged Incubation) | Metastatic Cancer Cells | ~130 nM (120 h) |[10] |
Table 2: In Vivo Efficacy of Free this compound in Mouse Models
| Cancer Model | Dose & Route | Treatment Schedule | Outcome | Reference |
|---|---|---|---|---|
| HER2+ Mammary Tumors | 1 mg/kg BW (IP) | 3x / week | ~42% tumor growth reduction | [9] |
| HER2+ Mammary Tumors | 10 mg/kg BW (IP) | 3x / week | ~90-95% tumor growth reduction | [9][10][11] |
| TNBC (4T-1) | 50 mg/kg BW (Oral) | 5x / week | ~60% tumor growth reduction | [12] |
| TNBC (4T-1) | 50 mg/kg BW (Oral) | 5x / week | ~90% reduction in lung metastases | [12] |
| TNBC (MDA-MB-468) | 50-100 mg/kg BW (Oral) | Daily (136 days) | ~90% tumor growth reduction |[4] |
Table 3: In Vivo Efficacy of Liposomal this compound in a Mouse Model
| Cancer Model | Formulation | Dose & Route | Outcome | Reference |
|---|---|---|---|---|
| HER2+ Mammary Tumors (GFP-HER2-BM cells) | Liposomal this compound | 2.5 mg/kg BW (IP) | ~50% tumor growth reduction (equal to free drug at same dose) | [9] |
| HER2+ Mammary Tumors (GFP-HER2-BM cells) | Trastuzumab-Immunoliposome this compound | 2.5 mg/kg BW (IP) | ~50% tumor growth reduction |[9] |
Table 4: Pharmacokinetic Parameters of Free this compound in Mice
| Administration Route | Parameter | Value | Reference |
|---|---|---|---|
| Intraperitoneal (IP) | Half-life (t½) | 2.17 hours | [13] |
| Oral (PO) | Half-life (t½) | 4.6 hours |[3][14] |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Liposomes
This protocol describes a general method for preparing this compound loaded liposomes using the thin-film hydration technique followed by extrusion. This method is adaptable for producing unilamellar vesicles of a defined size.
Materials:
-
This compound powder
-
Phospholipids (e.g., DSPC, DMPC) and Cholesterol (CHOL)
-
PEGylated lipid (e.g., DSPE-PEG2000)
-
Dichloromethane (DCM) and Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Liposome extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of lipids (e.g., DSPC:CHOL:DSPE-PEG2000 in a molar ratio) and this compound powder in a chloroform/dichloromethane solvent mixture in a round-bottom flask.[15]
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under vacuum at a temperature above the lipid phase transition temperature (Tc) until a thin, dry lipid film is formed on the flask wall.
-
Continue to dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding sterile PBS (pH 7.4) to the flask.
-
Agitate the flask by gentle rotation (without creating foam) at a temperature above the Tc for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication & Extrusion):
-
To create smaller vesicles, sonicate the MLV suspension briefly using a bath or probe sonicator.
-
Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the Tc of the lipid mixture.
-
Load the liposome suspension into one of the extruder syringes.
-
Force the suspension through the membrane by pushing the plunger. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a uniform size distribution. The final product should be a translucent suspension of unilamellar vesicles (LUVs).
-
-
Purification:
-
Remove unencapsulated (free) this compound from the liposome suspension using size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis against PBS.
-
-
Storage:
-
Store the final liposomal this compound formulation at 4°C. Protect from light.
-
Protocol 2: Characterization of Liposomal this compound
1. Particle Size and Zeta Potential:
-
Dilute a sample of the liposome suspension in filtered, deionized water or PBS.
-
Measure the mean particle size (Z-average), polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument.
-
Aim for a particle size of 100-150 nm with a PDI < 0.2 for systemic in vivo applications.
2. Encapsulation Efficiency (%EE):
-
Separate the liposomes from the unencapsulated drug as described in Protocol 1, Step 4.
-
Disrupt a known volume of the purified liposome suspension using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated this compound.
-
Quantify the amount of this compound in the disrupted liposomes (Encapsulated Drug) and in the filtrate/dialysate (Free Drug) using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate %EE using the formula: %EE = (Encapsulated Drug / (Encapsulated Drug + Free Drug)) * 100
Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical study to evaluate the anti-tumor efficacy of liposomal this compound in an orthotopic breast cancer mouse model.
Animals and Housing:
-
Model: Immunocompromised mice (e.g., SCID or NOD/SCID) are suitable for human cell line xenografts.[3][9] Immunocompetent mice (e.g., BALB/c) should be used for syngeneic models (e.g., 4T-1 cells).[3]
-
Housing: House animals under pathogen-free conditions with access to food and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[13]
Experimental Procedure:
-
Cell Culture and Inoculation:
-
Culture human breast cancer cells (e.g., MDA-MB-231 for TNBC, or GFP-HER2-BM for HER2+) under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10⁶ cells per 100 µL.
-
Inoculate the cell suspension into the mammary fat pad of female mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements (Volume = 0.5 x Length x Width²) or fluorescence imaging for GFP-tagged cells.[3]
-
When tumors reach a palpable size (~100 mm³), randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., PBS or empty liposomes)
-
Group 2: Free this compound (e.g., 2.5 mg/kg)
-
Group 3: Liposomal this compound (e.g., 2.5 mg/kg)
-
-
Drug Administration:
-
Monitoring and Endpoints:
-
Measure tumor volume 2-3 times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice.
-
Excise the primary tumors and weigh them.
-
Harvest organs (e.g., lungs, liver) to assess spontaneous metastasis. Metastases can be quantified by fluorescence imaging of GFP-tagged cells or histological analysis.[9]
-
-
Data Analysis:
-
Plot mean tumor growth curves for each group over time.
-
Perform statistical analysis (e.g., ANOVA) to compare differences between treatment groups.
-
References
- 1. Science – MBQ Pharma [mbqpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of Rac and Cdc42 inhibitor this compound in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MBQ Pharma announces the First-in-Human Dose of this compound for Advanced Breast Cancer in a Phase 1 Clinical Trial in Puerto Rico with the dual targeted Rac/Cdc42 inhibitor – MBQ Pharma [mbqpharma.com]
- 6. Characterization of Novel Derivatives of this compound, an Inhibitor of the GTP-binding Proteins Rac/Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Experimental Design as Practical Approach to Develop and Optimize a Formulation of Peptide-Loaded Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A brief overview of quality by design approach for developing pharmaceutical liposomes as nano-sized parenteral drug delivery systems - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00201F [pubs.rsc.org]
- 9. Efficacy and delivery strategies of the dual Rac/Cdc42 inhibitor this compound in HER2 overexpressing breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of a Dual Rac/Cdc42 Inhibitor this compound in Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Frontiers | Rac and Cdc42 inhibitors reduce macrophage function in breast cancer preclinical models [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Efficacy of Rac and Cdc42 Inhibitor this compound in Triple-negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming transient off-target effects of Mbq-167
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Mbq-167, a potent dual inhibitor of Rac and Cdc42. This resource offers troubleshooting guides and frequently asked questions to address potential issues, particularly the transient off-target effects observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that dually targets the activation of Rac and Cdc42 GTPases.[1][2][3] It effectively inhibits Rac1/2/3 and Cdc42, thereby blocking their downstream signaling pathways, such as the p21-activated kinase (PAK) signaling cascade.[1][4] This inhibition leads to reduced cancer cell polarity, migration, proliferation, and ultimately induces apoptosis, a process known as anoikis, due to cell detachment.[1][5]
Q2: What are the known IC50 values for this compound?
A2: In the MDA-MB-231 triple-negative breast cancer cell line, this compound exhibits an IC50 of approximately 103 nM for Rac1/2/3 and 78 nM for Cdc42.[1][2][3]
Q3: Are there any known off-target effects of this compound?
A3: Yes, transient off-target effects have been observed. Specifically, at certain concentrations and time points, this compound can cause a temporary increase in the phosphorylation of the transcription factors c-Jun and CREB.[1][5]
Q4: How can the transient off-target effects of this compound be overcome?
A4: The off-target phosphorylation of c-Jun and CREB is transient. Studies have shown that sustained administration of this compound for longer than 48 hours or use of higher concentrations leads to a decrease in the activation of these transcription factors and their downstream targets.[1] Therefore, extending the treatment duration or optimizing the concentration can mitigate these transient effects.
Q5: Is this compound toxic to normal cells?
A5: this compound has been shown to induce apoptosis in metastatic cancer cells without affecting normal epithelial cells.[4] In vivo studies have also indicated that oral administration of this compound at high doses is not toxic to immunocompetent mice.[1][6]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Unexpected increase in the expression of pro-survival proteins (e.g., Bcl-2, Cyclin D1). | This may be due to the transient off-target activation of c-Jun and CREB, which can occur at early time points (e.g., 24 hours) with lower concentrations of this compound (e.g., 200 nM).[1][5] | 1. Extend the incubation time: Continue the treatment with this compound for a longer duration (e.g., >48 hours). The off-target effect is transient and diminishes over time.[1] 2. Increase the concentration: Using a higher concentration of this compound (e.g., 500 nM) can help overcome the initial transient activation.[1] 3. Monitor both attached and detached cells: The decrease in off-target signaling is more pronounced in the detached cell population, which is undergoing anoikis.[5] |
| Variability in the inhibition of Rac/Cdc42 activation. | Inconsistent results may arise from differences in cell confluence, reagent preparation, or the specific cell population being analyzed (attached vs. detached). The inhibitory effect can be more pronounced in detached cells.[2] | 1. Standardize cell culture conditions: Ensure consistent cell seeding density and confluence at the time of treatment. 2. Prepare fresh dilutions: Prepare this compound dilutions fresh for each experiment from a frozen stock. 3. Analyze cell populations separately: If possible, analyze the attached and detached cell populations separately to get a clearer understanding of the inhibitor's effect. |
| Low efficacy in reducing tumor growth in vivo. | This could be due to suboptimal dosage, administration route, or formulation. | 1. Optimize dosage and administration: In mouse models, effective doses have ranged from 1 mg/kg to 10 mg/kg administered via intraperitoneal (IP) injection or 100 mg/kg via oral gavage.[1][2] 2. Ensure proper formulation: For IP injections, a vehicle of 12.5% ethanol, 12.5% Cremophor, and 75% PBS has been used. For oral gavage, a formulation of 0.5% methyl cellulose and 0.1% Tween 80 in PBS can be used.[1] |
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (Rac1/2/3) | MDA-MB-231 | 103 nM | [1][2][3] |
| IC50 (Cdc42) | MDA-MB-231 | 78 nM | [1][2][3] |
| Concentration for Transient Off-Target Effect | MDA-MB-231 | 200 nM | [1][5] |
| Time Point for Peak Off-Target Effect | MDA-MB-231 | 24 hours | [1][5] |
| Time Point for Reversal of Off-Target Effect | MDA-MB-231 | >48 hours | [1] |
Key Experimental Protocols
Phospho-Kinase Array for Off-Target Effect Analysis
This protocol is used to identify potential off-target effects of this compound on various kinases.
-
Cell Treatment: Plate MDA-MB-231 cells and grow to desired confluence. Treat cells with 200 nM this compound or vehicle control for 24 hours.[1]
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using the lysis buffer provided in the Human Phospho-Kinase Array kit (e.g., R&D Systems, ARY003B).
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Array Procedure: Follow the manufacturer's instructions for the phospho-kinase array. This typically involves incubating the cell lysates with the array membranes, followed by washing and incubation with detection antibodies.
-
Data Analysis: Quantify the signal intensity of each spot on the array using densitometry software (e.g., ImageJ).[1] Compare the signal intensities between the this compound-treated and vehicle-treated samples to identify kinases with altered phosphorylation status. A fold change of >1.5 or <-1.5 is often considered significant.[1]
Western Blot for Confirmation of Off-Target Effects
This protocol is used to validate the findings from the phospho-kinase array.
-
Cell Treatment and Lysis: Treat MDA-MB-231 cells with 200 nM this compound for various time points (e.g., 24, 48, 96 hours).[5] Separate the attached and detached cell populations if desired. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-c-Jun, c-Jun, phospho-CREB, and CREB.[1] Use an antibody against a housekeeping protein (e.g., actin) as a loading control.
-
Detection and Analysis: Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software.
Visualizations
Caption: On-target and transient off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. Efficacy of Rac and Cdc42 inhibitor this compound in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Rac and Cdc42 inhibitors reduce macrophage function in breast cancer preclinical models [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Efficacy of Rac and Cdc42 Inhibitor this compound in Triple-negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mbq-167 Dosage for Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Mbq-167 for long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Rho GTPases Rac and Cdc42.[1][2][3] Rac and Cdc42 are key regulators of the actin cytoskeleton, and their inhibition by this compound disrupts processes such as cell polarity, migration, and proliferation.[3][4][5] The inhibitor has been shown to block the activation of Rac and Cdc42, which in turn inhibits their downstream effector, p21-activated kinase (PAK).[3][6]
Q2: What is the recommended starting concentration of this compound for my cell line?
A2: The optimal concentration of this compound is highly cell-line dependent. A good starting point is to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) for your specific cell line. Based on published data, the IC50 for Rac1/2/3 and Cdc42 inhibition in MDA-MB-231 cells is 103 nM and 78 nM, respectively.[1][3] For long-term studies, it is advisable to start with a concentration at or below the GI50 value to minimize cytotoxicity.
Q3: How often should I replenish this compound in my long-term culture?
A3: The frequency of this compound replenishment depends on the stability of the compound in your culture medium and the metabolic activity of your cells. A general recommendation for long-term culture with small molecule inhibitors is to perform a partial media change with fresh inhibitor every 2-3 days to maintain a consistent concentration.[7]
Q4: What are the expected morphological changes in cells treated with this compound?
A4: Treatment with this compound can induce significant morphological changes. In several metastatic cancer cell lines, treatment with concentrations at or above 100 nM has been shown to cause a loss of cell polarity, cell rounding, and detachment from the substratum.[1][8] These effects are consistent with its mechanism of action in disrupting the actin cytoskeleton.
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations of this compound in various cell lines. These values should be used as a reference to guide your initial dose-finding experiments.
Table 1: IC50 Values of this compound
| Target | Cell Line | IC50 (nM) | Reference |
| Rac 1/2/3 | MDA-MB-231 | 103 | [1][3] |
| Cdc42 | MDA-MB-231 | 78 | [1][3] |
| Rac1B | MDA-MB-468 | 500 | [9] |
Table 2: GI50 Values of this compound (120-hour treatment)
| Cell Line | GI50 (nM) | Reference |
| GFP-HER2-BM | 160 | [9] |
| MDA-MB-231 | 160 | [9] |
| MCF10A (non-cancerous) | 296 | [9] |
| GFP-HER2-BM (MBQ-168) | 171 | [9] |
| MDA-MB-231 (MBQ-168) | 199 | [9] |
| MCF10A (non-cancerous, MBQ-168) | 304 | [9] |
Experimental Protocols
Protocol 1: Determining the Optimal Long-Term Dosage of this compound
This protocol outlines a systematic approach to establish a stable, long-term cell culture with continuous this compound exposure.
Phase 1: Initial Dose-Response and Viability Assessment (Short-Term)
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the assay period.
-
This compound Dilution Series: Prepare a serial dilution of this compound in your complete culture medium. A suggested range is from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Treatment: Treat the cells with the this compound dilution series and incubate for a period relevant to your experimental question (e.g., 72-120 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the GI50.
-
Morphological Assessment: Concurrently, observe the cells daily under a microscope and document any morphological changes.
Phase 2: Establishing the Long-Term Culture
-
Select Initial Long-Term Doses: Based on the GI50 value and morphological observations, select 2-3 concentrations for long-term culture. It is recommended to choose concentrations at and below the GI50 to maintain cell viability.
-
Initiate Culture: Seed cells in larger culture vessels (e.g., T-25 flasks) and begin treatment with the selected this compound concentrations.
-
Maintenance:
-
Perform partial media changes every 2-3 days, replenishing with fresh medium containing the appropriate concentration of this compound.[7]
-
Subculture the cells as they approach confluency, maintaining the continuous presence of this compound.
-
-
Monitoring:
-
Cell Growth: Monitor cell proliferation rates by performing regular cell counts.
-
Morphology: Document any changes in cell morphology over time.
-
Target Engagement (Optional but Recommended): Periodically lyse a subset of cells to assess the inhibition of Rac/Cdc42 activity or the phosphorylation status of downstream effectors like PAK via Western blot or other relevant assays.
-
Phase 3: Adaptation and Optimization
-
Observe for Adaptation: Over several passages, cells may adapt to the presence of this compound. This can manifest as a recovery in proliferation rate or a reversion of morphological changes.
-
Dosage Adjustment: If signs of adaptation or excessive toxicity are observed, adjust the this compound concentration accordingly. The goal is to find the highest concentration that effectively inhibits the target pathway without compromising long-term cell health.
-
Cryopreservation: Once a stable long-term culture with the optimized this compound dosage is established, cryopreserve several vials of these cells for future experiments.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Dosage Optimization.
Troubleshooting Guide
Problem 1: High levels of cell death are observed even at concentrations below the GI50.
-
Possible Cause A: The vehicle (e.g., DMSO) concentration is too high.
-
Solution: Ensure the final vehicle concentration is consistent across all treatments and is at a level known to be non-toxic to your cells (typically ≤ 0.1%).
-
-
Possible Cause B: The cells are highly sensitive to Rac/Cdc42 inhibition.
-
Solution: Lower the starting concentration of this compound further. Perform a more granular dose-response curve at the lower end of the concentration range.
-
-
Possible Cause C: The cells are under other environmental stress.
-
Solution: Review your general cell culture technique, ensuring optimal conditions for temperature, CO2, and humidity. Check for any signs of contamination.
-
Problem 2: Cells initially show a response to this compound, but the effect diminishes over time.
-
Possible Cause A: Development of drug resistance.
-
Solution: This is a known challenge in long-term culture with inhibitors. Consider increasing the this compound concentration gradually to overcome resistance. It is also advisable to periodically test for the expression of drug resistance markers if known.
-
-
Possible Cause B: Degradation of this compound in the culture medium.
-
Solution: Increase the frequency of media changes with fresh inhibitor. If the problem persists, consider preparing fresh stock solutions of this compound.
-
-
Possible Cause C: Selection of a resistant subpopulation of cells.
-
Solution: If possible, perform single-cell cloning to isolate and characterize both sensitive and resistant populations.
-
Problem 3: Significant changes in cell morphology are observed, but there is no effect on cell proliferation.
-
Possible Cause: The concentration of this compound is sufficient to disrupt the cytoskeleton but not high enough to induce cell cycle arrest or apoptosis in your cell line.
-
Solution: This may be the desired outcome for certain experiments focusing on migration or invasion. If a reduction in proliferation is required, a higher concentration of this compound may be necessary. Refer back to your initial dose-response curve.
-
Problem 4: Precipitate forms in the culture medium after adding this compound.
-
Possible Cause: The solubility of this compound in the culture medium has been exceeded.
-
Solution: Ensure that the stock solution of this compound is fully dissolved before adding it to the medium. Avoid shock-diluting the stock solution; add it to the medium while gently vortexing. If the problem persists, consider using a lower concentration or a different solvent for the stock solution, ensuring its compatibility with your cells.
-
Caption: Troubleshooting Decision Tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Efficacy of Rac and Cdc42 inhibitor this compound in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Science – MBQ Pharma [mbqpharma.com]
- 6. Characterization of a Dual Rac/Cdc42 Inhibitor this compound in Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Characterization of Novel Derivatives of this compound, an Inhibitor of the GTP-binding Proteins Rac/Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]
MBQ-167 Technical Support Center: Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of MBQ-167 in aqueous solutions. Due to its hydrophobic nature, working with this compound in aqueous environments presents challenges. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water?
A1: this compound is reported to be insoluble in water.[1] Its solubility in binary solvent mixtures, such as ethanol and water, decreases as the proportion of water increases.[2][3] This inherent low aqueous solubility is a critical factor to consider when preparing solutions for your experiments.
Q2: How can I prepare this compound for in vivo studies if it's not water-soluble?
A2: For in vivo experiments, this compound is typically prepared in a vehicle that enhances its solubility and bioavailability. A commonly used formulation consists of a mixture of Cremophor, ethanol, and phosphate-buffered saline (PBS) in a 12.5:12.5:75 ratio.[4] Another approach for oral administration involves creating a suspension in 0.5% methyl cellulose with 0.1% Tween 80.[5]
Q3: Is this compound stable in biological fluids like plasma?
A3: Yes, studies have shown that this compound is stable in mouse plasma under various storage conditions. It is stable for at least 4 hours at room temperature and for extended periods when stored at -80°C.[6][7][8] It also withstands multiple freeze-thaw cycles.[6][7]
Q4: What is the recommended storage condition for this compound stock solutions?
A4: Stock solutions of this compound are typically prepared in organic solvents like DMSO. For long-term storage, it is recommended to store these stock solutions at -80°C, where they can be stable for up to a year or even two years.[1][9] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[9]
Q5: Has the pH sensitivity of this compound in aqueous solutions been reported?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution in aqueous buffer. | The low aqueous solubility of this compound. | - Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it does not exceed a concentration that affects your experimental system.- Utilize a formulation vehicle, such as Cremophor/ethanol/PBS or a methyl cellulose/Tween 80 suspension, for in vivo studies.[4][5]- For in vitro assays, prepare a high-concentration stock in DMSO and dilute it to the final concentration immediately before use, ensuring rapid and thorough mixing. |
| Inconsistent results in cell-based assays. | Degradation of this compound in the culture medium over the course of the experiment. | - Prepare fresh dilutions of this compound from a frozen stock for each experiment.- Minimize the exposure of the compound to light and elevated temperatures.- Consider the stability data in plasma, which suggests good stability in a complex biological environment for at least a few hours.[6][7] For longer experiments, replenishing the medium with freshly diluted compound may be necessary. |
| Low bioavailability in animal studies. | Poor absorption due to low solubility. | - Use a validated in vivo formulation to enhance solubility and absorption.[4][5]- The reported oral bioavailability of this compound is approximately 35%, which should be taken into account when planning dosing.[6] |
Quantitative Data Summary
The following tables summarize the available quantitative data on the solubility and stability of this compound.
Table 1: Solubility of this compound in Ethanol/Water Binary Mixtures
| Temperature (K) | Mass Fraction of Ethanol | Mole Fraction Solubility (x₁) |
| 278.15 | 1.0000 | 0.000108 |
| 283.15 | 1.0000 | 0.000147 |
| ... | ... | ... |
| 328.15 | 0.8015 | 0.000216 |
| 333.15 | 0.8015 | 0.000262 |
Note: This is a partial representation of the data. The full dataset indicates that solubility increases with temperature and the proportion of ethanol.[2][3]
Table 2: Stability of this compound in Mouse Plasma
| Storage Condition | Duration | Concentration | Stability |
| Room Temperature | 4 hours | 2.5 and 950 ng/mL | Stable (within ±15% of initial concentration)[4][6][7][8] |
| -80°C | 15 days | Low concentration | Stable[6][7] |
| -80°C | 134 days | High concentration | Stable[6][7] |
| Freeze-Thaw Cycles (3 cycles) | 24 hours per cycle | Low and High concentrations | Stable[6][7] |
| Post-preparative (in autosampler) | 8 hours at 4°C | N/A | Stable[6][7] |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in a Binary Solvent Mixture (Polythermal Method)
This protocol is based on the methodology described for determining the solubility of this compound.[2]
-
Preparation of Solvent Mixtures: Prepare ethanol/water mixtures with known mass fractions.
-
Sample Preparation: Add an excess amount of solid this compound to a known mass of the solvent mixture in a sealed vessel.
-
Equilibration: Stir the mixture continuously at a constant temperature.
-
Observation: Gradually increase the temperature until all solid this compound dissolves completely. The temperature at which the last solid disappears is recorded as the solubility temperature for that specific composition.
-
Data Analysis: Repeat the process for different solvent compositions and temperatures to construct a solubility curve.
Protocol 2: Assessment of this compound Stability in Plasma
This protocol is adapted from the stability testing performed during the validation of a bioanalytical method for this compound.[4][6][7]
-
Spiking: Spike blank mouse plasma with known concentrations of this compound (e.g., low and high quality control concentrations).
-
Storage:
-
Short-term: Store the spiked plasma samples at room temperature for a defined period (e.g., 4 hours).
-
Long-term: Store the spiked plasma samples at -80°C for extended durations (e.g., 15 and 134 days).
-
Freeze-Thaw: Subject the spiked plasma samples to multiple (e.g., three) freeze-thaw cycles, where samples are frozen at -80°C and thawed at room temperature.
-
-
Sample Analysis: After the specified storage period or number of cycles, process the plasma samples (e.g., via protein precipitation or liquid-liquid extraction).
-
Quantification: Analyze the concentration of this compound in the processed samples using a validated analytical method, such as SFC-MS/MS.
-
Comparison: Compare the measured concentrations to those of freshly prepared samples to determine the percentage of degradation. Stability is typically accepted if the mean concentration is within ±15% of the nominal concentration.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Solubility Measurements and Correlation of this compound in Neat and Binary Solvent Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility Measurements and Correlation of this compound in Neat and Binary Solvent Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of the Rac/Cdc42 Inhibitor this compound in Mice by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
Troubleshooting Mbq-167 insolubility in media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the dual Rac/Cdc42 inhibitor, MBQ-167.
Troubleshooting Guide: this compound Insolubility in Media
Issue: Precipitate formation or insolubility observed when diluting this compound stock solution into aqueous cell culture media.
This guide provides a systematic approach to resolving solubility issues with this compound in your experiments.
Logical Workflow for Troubleshooting Insolubility
Caption: Troubleshooting workflow for this compound insolubility.
Frequently Asked Questions (FAQs)
Preparation and Storage
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in DMSO.[1][2] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. For example, a 10 mM stock solution in DMSO is commonly used.[1] To aid dissolution, ultrasonic treatment may be necessary.[1] It is important to use newly opened DMSO as it is hygroscopic, and absorbed moisture can significantly reduce the solubility of this compound.[1][2]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2]
Solubility and Handling
Q3: I observed a precipitate when I added my this compound DMSO stock to my cell culture media. What should I do?
A3: This is a common issue due to the low aqueous solubility of many small molecule inhibitors. Here are several steps to troubleshoot this problem:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low enough to be tolerated by your cells (typically ≤ 0.5%), but high enough to maintain this compound in solution. A final DMSO concentration of 0.1-0.2% is often a good starting point.[3]
-
Modify Dilution Technique: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, try a serial dilution approach. Alternatively, pre-warm the media to 37°C before adding the this compound stock solution and mix immediately and thoroughly.[4] Another technique is to add the DMSO stock to a small volume of media first, mix well, and then add this to the final volume.
-
Use Fresh DMSO: As mentioned, DMSO readily absorbs water, which can cause the compound to precipitate. Always use fresh, anhydrous DMSO to prepare your stock solution.[1][2]
-
Consider Media Components: Components in some media formulations, particularly those with high salt or certain amino acid concentrations, can sometimes affect the solubility of compounds.[5] If possible, try dissolving this compound in a simpler basal medium first.
Q4: What is the maximum aqueous solubility of this compound?
A4: this compound is practically insoluble in water.[2] Its solubility is significantly enhanced in organic solvents like DMSO and ethanol.[2][6]
Experimental Design
Q5: What is the recommended working concentration for this compound in cell-based assays?
A5: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. However, published studies have shown biological activity in the range of 100 nM to 500 nM.[1][7][8] For example, treatment with 500 nM this compound for 24 hours resulted in approximately 95% cell rounding and detachment in MDA-MB-231 cells.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q6: What are the known cellular effects of this compound?
A6: this compound is a dual inhibitor of Rac and Cdc42, with IC50 values of 103 nM for Rac1/2/3 and 78 nM for Cdc42 in MDA-MB-231 cells.[1][2][9] Inhibition of these GTPases leads to downstream effects on the actin cytoskeleton and cell signaling. Observed cellular phenotypes include loss of polarity, inhibition of lamellipodia extension, cell rounding, and detachment from the substratum.[7][8][9] Prolonged treatment can lead to G2-M cell-cycle arrest and apoptosis.[8]
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| IC50 (Rac1/2/3) | 103 nM | MDA-MB-231 | [1][9] |
| IC50 (Cdc42) | 78 nM | MDA-MB-231 | [1][9] |
| Solubility in DMSO | 100 mg/mL (295.50 mM) | N/A | [1] |
| Solubility in Water | Insoluble | N/A | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 338.41 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For 1 mL of 10 mM stock, you will need 3.38 mg of this compound.
-
Aseptically weigh out the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the required volume of anhydrous, sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Once the solution is clear, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Determining the Optimal Working Concentration of this compound
-
Materials:
-
Your cell line of interest, plated in appropriate culture vessels
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Vehicle control (anhydrous, sterile DMSO)
-
An assay to measure your desired endpoint (e.g., cell viability assay, migration assay, Western blot for downstream targets).
-
-
Procedure:
-
Plate your cells at the desired density and allow them to adhere overnight.
-
Prepare a series of dilutions of your 10 mM this compound stock solution in complete culture medium. For example, you can prepare working solutions at 2X the final desired concentrations (e.g., 2000 nM, 1000 nM, 500 nM, 200 nM, 100 nM, 50 nM, 0 nM).
-
Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control (0 nM this compound).
-
Remove the existing media from your cells and replace it with the media containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform your chosen assay to assess the effect of this compound on your cells.
-
Analyze the data to determine the optimal working concentration for your future experiments.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits Rac/Cdc42, affecting downstream signaling.
Caption: Workflow for assessing this compound's effect on cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. cellculturedish.com [cellculturedish.com]
- 6. Solubility Measurements and Correlation of this compound in Neat and Binary Solvent Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of Rac and Cdc42 inhibitor this compound in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Mbq-167 toxicity in non-cancerous cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers assessing the toxicity of MBQ-167 in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the expected toxicity of this compound in non-cancerous cell lines?
A1: Preclinical studies have indicated that this compound has minimal toxicity in non-cancerous cells. Specifically, prolonged incubation (120 hours) with this compound decreased the viability of metastatic cancer cells but did not affect non-cancerous mammary epithelial cells[1]. Another study noted that the primary human mammary epithelial cell line (HMEC) was not inhibited by this compound[2]. Furthermore, extensive preclinical data have shown that this compound can deliver enduring antitumor effects with minimal associated toxicity[3]. A No Observed Adverse Effect Level (NOAEL) of 1,000 mg/kg/day has been established in rats and dogs[4].
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective dual inhibitor of the Rho GTPases Rac and Cdc42[4][5][6]. It functions by blocking the activation of Rac and Cdc42, which in turn inhibits their downstream effector, p21-activated kinase (PAK)[5][7]. This disruption of the Rac/Cdc42/PAK signaling pathway affects the actin cytoskeleton, cell polarity, migration, and survival[1][5].
Q3: At what concentration should I test this compound in my non-cancerous cell line?
A3: For initial experiments, it is advisable to use a concentration range that is effective in sensitive cancer cell lines. The IC50 for Rac1/2/3 and Cdc42 inhibition is approximately 103 nM and 78 nM, respectively, in the MDA-MB-231 triple-negative breast cancer cell line[5][8]. Concentrations between 100 nM and 500 nM have been shown to induce significant effects in various cancer cell types[8][9]. A dose-response experiment is recommended to determine the effect, if any, on your specific non-cancerous cell line.
Q4: Are there any known off-target effects of this compound that could influence toxicity in non-cancerous cells?
A4: Studies using phosphokinome arrays in the MDA-MB-231 cancer cell line showed that this compound has minimal off-target effects on other kinases[5]. While a transient increase in the phosphorylation of c-Jun and CREB transcription factors was observed, this effect was not sustained with prolonged exposure[5][7]. Overall, this compound is considered a specific inhibitor of Rac and Cdc42[5][7].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected cytotoxicity observed in my non-cancerous cell line. | 1. Cell line sensitivity: Your specific cell line may have a higher dependence on Rac/Cdc42 signaling for normal cellular functions. 2. High concentration of this compound: The concentration used may be too high for your cell line. 3. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity. 4. Contamination: Cell culture contamination can lead to cell death. | 1. Literature review: Check if your cell line has known dependencies on the Rac/Cdc42 pathway. 2. Dose-response experiment: Perform a viability assay with a wide range of this compound concentrations to determine the GI50 for your cell line. 3. Solvent control: Ensure you have a vehicle-only control group treated with the same concentration of the solvent. 4. Mycoplasma testing: Regularly test your cell cultures for mycoplasma contamination. |
| Inconsistent results between experiments. | 1. Cell passage number: High passage numbers can lead to genetic drift and altered cellular responses. 2. Cell density at seeding: Variations in initial cell numbers can affect the outcome of viability assays. 3. This compound stability: Improper storage of the compound can lead to degradation. | 1. Use low passage number cells for all experiments. 2. Standardize your cell seeding protocol and ensure uniform cell density across all wells. 3. Store this compound stock solutions at -80°C for long-term storage and -20°C for up to a year. Avoid repeated freeze-thaw cycles.[8] |
| No effect observed in my positive control (cancer cell line). | 1. Inactive this compound: The compound may have degraded. 2. Incorrect assay procedure: Errors in performing the viability or cytotoxicity assay. 3. Resistant cancer cell line: The chosen positive control cell line may be resistant to this compound. | 1. Use a fresh aliquot of this compound. 2. Review your assay protocol and ensure all steps are performed correctly. 3. Use a well-characterized sensitive cell line like MDA-MB-231 as a positive control.[5] |
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC50/GI50) of this compound in Cancer Cell Lines
| Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| MDA-MB-231 | Rac Activity | IC50 | 103 | [5] |
| MDA-MB-231 | Cdc42 Activity | IC50 | 78 | [5] |
| Metastatic Cancer Cells | Cell Viability | GI50 (120h) | ~130 | [1] |
Table 2: Toxicity of this compound in Non-Cancerous Systems
| System/Cell Line | Observation | Reference |
| Non-cancer mammary epithelial cells | Not affected by prolonged incubation | [1] |
| HMEC (Human Mammary Epithelial Cells) | Not inhibited by this compound | [2] |
| Rats and Dogs | NOAEL | 1,000 mg/kg/day |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, 72, or 96 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Caspase-3/7 Activity)
-
Cell Seeding and Treatment: Seed and treat cells as described for the MTT assay.
-
Reagent Addition: Add a luminogenic caspase-3/7 substrate to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Measurement: Measure luminescence using a microplate reader.
-
Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Wound Healing (Scratch) Assay for Migration
-
Create a Confluent Monolayer: Seed cells in a 6-well or 12-well plate and grow them to full confluency.
-
Create the "Wound": Use a sterile pipette tip to create a scratch in the cell monolayer.
-
Wash and Treat: Wash the wells with PBS to remove detached cells and then add fresh media containing this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the area of the wound at each time point to quantify cell migration and wound closure.
Visualizations
Caption: this compound Signaling Pathway.
References
- 1. Characterization of a Dual Rac/Cdc42 Inhibitor this compound in Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Novel Derivatives of this compound, an Inhibitor of the GTP-binding Proteins Rac/Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MBQ Pharma announces the First-in-Human Dose of this compound for Advanced Breast Cancer in a Phase 1 Clinical Trial in Puerto Rico with the dual targeted Rac/Cdc42 inhibitor – MBQ Pharma [mbqpharma.com]
- 4. Science – MBQ Pharma [mbqpharma.com]
- 5. Efficacy of Rac and Cdc42 inhibitor this compound in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
Interpreting unexpected results in Mbq-167 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the dual Rac and Cdc42 inhibitor, Mbq-167.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally bioavailable small molecule inhibitor that dually targets the Rho GTPases Rac and Cdc42.[1][2][3] It functions by binding to and inhibiting the activity of these proteins, thereby preventing their GTP-loading and subsequent activation.[4][5] This inhibition disrupts downstream signaling pathways, primarily the p21-activated kinase (PAK) and signal transducer and activator of transcription 3 (STAT3) pathways.[1] The ultimate effects on cancer cells include cell cycle arrest, induction of apoptosis (specifically anoikis due to cell detachment), and inhibition of cell proliferation, migration, and invasion.[1][4][6]
Q2: What are the typical IC50 and GI50 values for this compound in cancer cell lines?
A2: The half-maximal inhibitory concentration (IC50) for this compound's enzymatic activity and the half-maximal growth inhibition (GI50) in cellular assays can vary depending on the cell line and experimental conditions. Published data for the MDA-MB-231 triple-negative breast cancer cell line are summarized below.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | Rac1/2/3 Activation | 103 nM | [2][4] |
| IC50 | Cdc42 Activation | 78 nM | [2][4] |
| GI50 | MDA-MB-231 Cell Viability (120h) | ~130 nM | [6] |
| GI50 | GFP-HER2-BM Cell Viability (120h) | 150 nM | [6] |
| GI50 | MCF10A (non-cancer) Cell Viability (120h) | 350 nM | [6] |
Q3: Is this compound specific to Rac and Cdc42?
A3: Studies have shown this compound to be a specific inhibitor of the Rac/Cdc42/PAK signaling cascade with minimal off-target effects on other kinases.[4] Phosphokinome arrays in MDA-MB-231 cells treated with 200 nM this compound for 24 hours showed no significant changes in the phosphorylation status of 43 other kinases.[4] However, a transient increase in the phosphorylation of c-Jun and CREB transcription factors has been observed, though this effect was not sustained with prolonged exposure.[4][7]
Troubleshooting Guide
Issue 1: Inconsistent or minimal cancer cell detachment and rounding after this compound treatment.
Possible Cause 1: Suboptimal this compound Concentration. The concentration required to induce the characteristic phenotype of cell rounding and detachment can be cell-line dependent.
-
Troubleshooting Steps:
-
Confirm IC50: If possible, perform a dose-response curve to determine the IC50 for Rac/Cdc42 inhibition in your specific cell line.
-
Increase Concentration: Titrate the concentration of this compound. Concentrations between 250 nM and 500 nM have been shown to cause significant cell rounding and detachment in MDA-MB-231 cells within 24 hours.[2][8]
-
Increase Incubation Time: Prolonged incubation (up to 96-120 hours) can lead to more pronounced effects, culminating in anoikis.[4][6]
-
Possible Cause 2: Cell Line Insensitivity. While this compound is effective across various metastatic cancer cell types, some cell lines may be less sensitive.[2] Non-metastatic or epithelial-like cells, such as MCF7 and MCF10A, are less affected by this compound compared to mesenchymal-like, metastatic cells.[4][6]
-
Troubleshooting Steps:
-
Cell Line Characterization: Verify the mesenchymal or metastatic phenotype of your cell line.
-
Positive Control: Use a sensitive cell line, such as MDA-MB-231, as a positive control to ensure the compound is active.
-
Logical Troubleshooting Flow for Cell Detachment Issues
Caption: Troubleshooting workflow for inconsistent cell detachment.
Issue 2: Downstream effectors (e.g., p-PAK, p-LIMK) are not inhibited despite using the recommended this compound concentration.
Possible Cause 1: Timing of Lysate Collection. The inhibition of downstream effectors is time-dependent.
-
Troubleshooting Steps:
-
Time Course Experiment: Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of PAK phosphorylation. Significant inhibition has been observed at 24 hours.[4]
-
Analyze Cell Populations Separately: Following this compound treatment, detached cells often show a greater reduction in downstream signaling compared to the cells that remain attached.[2][6] Analyze both populations separately to get a clearer picture of the inhibitory effect.
-
Possible Cause 2: Technical Issues with Western Blotting or Activity Assays.
-
Troubleshooting Steps:
-
Loading Controls: Ensure equal protein loading by using reliable housekeeping proteins (e.g., GAPDH, β-actin).
-
Antibody Validation: Confirm the specificity and optimal dilution of your primary and secondary antibodies.
-
Positive/Negative Controls: Include appropriate positive and negative controls for the signaling pathway being investigated.
-
Signaling Pathway of this compound Inhibition
Caption: Simplified signaling pathway inhibited by this compound.
Issue 3: Unexpected increase in the phosphorylation of certain proteins.
Possible Cause: Transient cellular stress response. A transient increase in the phosphorylation of transcription factors c-Jun and CREB has been documented as an initial response to this compound treatment in MDA-MB-231 cells.[4][7] This is considered a temporary reaction to the potent inhibition of the Rac/Cdc42/PAK pathway.
-
Troubleshooting/Verification Steps:
-
Time-Course Analysis: Verify if the increased phosphorylation is transient by performing a time-course experiment (e.g., 24, 48, 96 hours). The phosphorylation of c-Jun and CREB has been shown to decrease with prolonged treatment, especially in the detached cell population.[4][7]
-
Analyze Transcriptional Targets: Check the expression levels of downstream transcriptional targets of c-Jun and CREB (e.g., Cyclin D1, survivin). Their expression is expected to decrease with sustained this compound administration.[4]
-
Focus on Detached Cells: The detached cell population is where the primary apoptotic effects of this compound are observed. This population demonstrates decreased pro-survival signaling and is less likely to exhibit this transient stress response.[7]
-
Key Experimental Protocols
1. Cell Viability (MTT) Assay
-
Objective: To determine the GI50 of this compound.
-
Methodology:
-
Seed cells (e.g., MDA-MB-231) in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0 to 1000 nM) or vehicle control (e.g., 0.1% DMSO) for the desired duration (e.g., 120 hours).[6]
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.[9]
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read absorbance at 570 nm using a plate reader.[9]
-
Calculate cell viability relative to the vehicle control and determine the GI50 using appropriate software (e.g., GraphPad Prism).
-
2. Rac/Cdc42 Activation (G-LISA) Assay
-
Objective: To measure the levels of active (GTP-bound) Rac1/2/3 and Cdc42.
-
Methodology:
-
Treat cells with this compound or vehicle control for the desired time (e.g., 24 hours).[10]
-
Collect both attached and detached cell populations.
-
Lyse the cells according to the G-LISA kit manufacturer's protocol.
-
Perform the G-LISA assay, which is an ELISA-based method to specifically detect GTP-bound Rac or Cdc42.
-
Measure the colorimetric signal and normalize it to the total protein concentration in each lysate.
-
Calculate the percentage of inhibition relative to the vehicle-treated control.[10]
-
Experimental Workflow for Assessing this compound Efficacy
Caption: Standard in vitro workflow for evaluating this compound.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Efficacy of Rac and Cdc42 inhibitor this compound in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of a Dual Rac/Cdc42 Inhibitor this compound in Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Rac and Cdc42 inhibitors reduce macrophage function in breast cancer preclinical models [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Head-to-Head Comparison of Rac Inhibitors: MBQ-167 vs. EHop-016
In the landscape of cancer research, the Rho GTPases Rac and Cdc42 have emerged as critical targets for therapeutic intervention due to their pivotal roles in cell migration, invasion, and proliferation. This guide provides a comprehensive comparison of two prominent small molecule inhibitors, MBQ-167 and EHop-016, designed to disarm these molecular switches. Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective evaluation of their respective efficacies.
Mechanism of Action: A Tale of Two Strategies
This compound and EHop-016 employ distinct strategies to inhibit Rac signaling. EHop-016, a derivative of the earlier Rac inhibitor NSC23766, functions by impeding the interaction between Rac and its specific guanine nucleotide exchange factor (GEF), Vav.[1][2] This targeted approach prevents the exchange of GDP for GTP, thereby keeping Rac in its inactive state.
In contrast, this compound, an evolution of the EHop-016 scaffold, acts as a dual inhibitor of both Rac and its close relative, Cdc42.[1][3][4][5] Its mechanism involves directly interfering with guanine nucleotide binding to these GTPases.[1] This broader inhibitory profile has significant implications for its biological activity.
Potency and Specificity: A Clear Distinction
Experimental data consistently demonstrates that this compound is a significantly more potent inhibitor than EHop-016. In metastatic breast cancer cells, this compound exhibits an IC50 value of 103 nM for Rac1/2/3 and 78 nM for Cdc42.[3][4][5] In stark contrast, EHop-016 inhibits Rac1 with an IC50 of 1.1 µM (1100 nM), making this compound approximately 10 times more potent for Rac inhibition.[3][6][7] The difference in potency is even more pronounced for Cdc42, where this compound is roughly 100 times more effective.[3]
| Inhibitor | Target(s) | IC50 (Rac1) | IC50 (Cdc42) | Mechanism of Action |
| This compound | Rac1/2/3, Cdc42 | 103 nM[3][4][5] | 78 nM[3][4][5] | Interferes with guanine nucleotide binding[1] |
| EHop-016 | Rac1, Rac3 | 1.1 µM (1100 nM)[6][7] | ~8 µM (at higher concentrations)[2][3] | Inhibits Rac-GEF (Vav) interaction[1][2] |
Cellular and In Vivo Efficacy: Translating Potency into Action
The superior potency of this compound translates into enhanced efficacy in preclinical models of cancer.
Cellular Effects: In wound healing assays, a measure of cell migration, 500 nM this compound demonstrated a more potent inhibitory effect (66.6% inhibition) on macrophage migration compared to 2 µM EHop-016 (38.3% inhibition).[8] Furthermore, this compound has been shown to induce a loss of cell polarity and detachment from the substratum, leading to apoptosis (anoikis) in metastatic breast cancer cells, an effect not as prominently reported for EHop-016 at comparable concentrations.[1][3]
In Vivo Tumor Growth and Metastasis: In mouse models of HER2-positive breast cancer, this compound demonstrated a dramatic reduction in tumor growth and metastasis. A 10 mg/kg body weight dose of this compound resulted in an approximate 95% reduction in tumor growth, whereas the same dose of EHop-016 only achieved about a 40% reduction.[4] This indicates that this compound is substantially more effective at curbing tumor progression and metastatic spread in vivo.
| Assay | This compound | EHop-016 | Key Findings |
| Cell Migration (Wound Healing) | 66.6% inhibition at 500 nM[8] | 38.3% inhibition at 2 µM[8] | This compound is more potent at inhibiting cell migration. |
| Tumor Growth (in vivo) | ~95% reduction at 10 mg/kg[4] | ~40% reduction at 10 mg/kg[4] | This compound shows significantly greater inhibition of tumor growth. |
| Metastasis (in vivo) | ~90% inhibition[3] | Reduces metastasis[6] | This compound demonstrates robust anti-metastatic activity. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental evaluation of these inhibitors, the following diagrams are provided.
Caption: Simplified Rac signaling pathway and points of inhibition for EHop-016 and this compound.
Caption: General experimental workflow for comparing the efficacy of Rac inhibitors.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison of this compound and EHop-016.
Rac/Cdc42 Activation (G-LISA) Assay
This assay quantifies the active, GTP-bound form of Rac or Cdc42 in cell lysates.
-
Cell Lysis: Cancer cells, treated with either this compound, EHop-016, or a vehicle control for a specified duration, are washed with ice-cold PBS and lysed using a lysis buffer provided with a commercial G-LISA kit (e.g., from Cytoskeleton, Inc.). Lysates are clarified by centrifugation.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
G-LISA Procedure: An equal amount of protein from each lysate is added to the wells of a Rac/Cdc42 G-LISA plate, which are coated with a Rac- or Cdc42-GTP-binding protein.
-
Incubation and Washing: The plate is incubated to allow the active GTPases to bind to the coated protein. Following incubation, the wells are washed to remove non-specific binding.
-
Detection: A specific antibody for Rac or Cdc42 is added to the wells, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Signal Generation and Measurement: A colorimetric HRP substrate is added, and the absorbance is read on a microplate reader. The signal intensity is proportional to the amount of active Rac or Cdc42 in the sample.
Cell Migration (Wound Healing) Assay
This method assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
-
Cell Seeding: Cells are seeded in a multi-well plate and grown to full confluency.
-
Wound Creation: A sterile pipette tip is used to create a uniform scratch or "wound" through the center of the cell monolayer.
-
Treatment: The cells are washed to remove dislodged cells, and fresh media containing the desired concentration of this compound, EHop-016, or vehicle control is added.
-
Image Acquisition: The plate is placed in a live-cell imaging system or a standard incubator. Images of the wound are captured at time zero and at regular intervals thereafter (e.g., every 6-12 hours) for up to 48 hours.
-
Data Analysis: The area of the wound is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated and compared between treatment groups.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of the inhibitors or a vehicle control.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance values are proportional to the number of viable cells.
In Vivo Tumor Growth and Metastasis Model
This model evaluates the effect of the inhibitors on tumor growth and the spread of cancer cells in a living organism.
-
Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically injected with a suspension of cancer cells (e.g., breast cancer cells) to initiate primary tumor formation.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment groups and administered this compound, EHop-016, or a vehicle control via a suitable route (e.g., oral gavage or intraperitoneal injection) on a predetermined schedule.
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Metastasis Assessment: At the end of the study, the mice are euthanized, and primary tumors are excised and weighed. Organs such as the lungs, liver, and spleen are harvested to assess for the presence of metastatic lesions. Metastasis can be quantified by counting visible nodules on the organ surface or by more sensitive methods like histology or bioluminescence imaging if the cancer cells were engineered to express a reporter gene.
Conclusion
Based on the available experimental data, this compound emerges as a more potent and effective inhibitor of the Rac signaling pathway compared to EHop-016. Its dual-targeting of both Rac and Cdc42, coupled with a significantly lower IC50 value, translates to superior performance in inhibiting cancer cell migration, viability, and, most critically, in vivo tumor growth and metastasis. While EHop-016 remains a valuable tool for studying Rac-specific functions, this compound represents a more advanced lead compound with greater potential for further preclinical and clinical development as an anti-cancer therapeutic. The detailed protocols provided herein offer a foundation for researchers to independently validate and expand upon these findings.
References
- 1. clyte.tech [clyte.tech]
- 2. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wound healing migration assay (Scratch assay) [protocols.io]
- 4. G-LISA Rac1, RhoA, and Ras activation assays [bio-protocol.org]
- 5. cytoskeleton.com [cytoskeleton.com]
- 6. Cell migration assay [bio-protocol.org]
- 7. In vivo tumor growth and metastasis assay [bio-protocol.org]
- 8. reactionbiology.com [reactionbiology.com]
A Head-to-Head Battle of Cdc42 Inhibitors: MBQ-167 vs. NSC23766
A Comprehensive Guide for Researchers in Cellular Biology and Drug Discovery
The cell division control protein 42 (Cdc42), a key member of the Rho GTPase family, plays a pivotal role in regulating a multitude of cellular processes, including cell polarity, migration, and proliferation. Its dysregulation is implicated in various pathologies, most notably cancer, making it a prime target for therapeutic intervention. This guide provides a detailed comparison of two small molecule inhibitors of Cdc42 signaling: MBQ-167, a dual Rac/Cdc42 inhibitor, and NSC23766, a well-established Rac1 inhibitor with reported effects on Cdc42. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for researchers in the field.
Mechanism of Action: A Tale of Two Inhibitors
This compound is a potent, dual inhibitor that targets both Rac and Cdc42.[1][2] It functions by interfering with guanine nucleotide binding, which is essential for the activation of these small GTPases.[1] By preventing the exchange of GDP for GTP, this compound effectively locks Rac and Cdc42 in their inactive state, thereby inhibiting their downstream signaling pathways.[1]
NSC23766 , on the other hand, was initially identified as a specific inhibitor of the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), Trio and Tiam1.[3][4] This action prevents the GEF-mediated activation of Rac1. While primarily known as a Rac1 inhibitor, some studies have investigated its effects on Cdc42, though its direct mechanism of Cdc42 inhibition is less clearly defined and it is considered to have off-target effects.[5][6][7]
Quantitative Comparison: Potency and Specificity
The efficacy of an inhibitor is paramount. The following table summarizes the key quantitative data for this compound and NSC23766, highlighting the superior potency of this compound.
| Parameter | This compound | NSC23766 | Reference |
| Target(s) | Rac, Cdc42 | Rac1 (primarily), with reported effects on Cdc42 | [1][2][3][4] |
| IC50 for Cdc42 | 78 nM (in MDA-MB-231 cells) | ~50 µM (for Rac1-GEF interaction) | [8][9][10] |
| IC50 for Rac | 103 nM (for Rac1/2/3 in MDA-MB-231 cells) | ~50 µM (for Rac1-GEF interaction) | [8][9][10] |
| Specificity | Specific inhibitor of the Rac/Cdc42/PAK signaling cascade.[8] Phosphokinome arrays showed no significant off-target kinase inhibition at 200 nM.[8][11] | Exhibits off-target effects, particularly at concentrations of 100 μM.[5][6] Can interfere with signaling pathways independent of Rac1.[5][6] |
Experimental Data: In Vitro and In Vivo Efficacy
This compound has demonstrated significant efficacy in preclinical cancer models. In metastatic breast cancer cells, this compound treatment leads to a loss of cell polarity, detachment from the substrate, and subsequent apoptosis (anoikis).[11][12] Furthermore, in vivo studies have shown that this compound can inhibit mammary tumor growth and metastasis in mice by over 90%.[12][13]
NSC23766 has been widely used to probe the function of Rac1 in various cellular processes. It has been shown to inhibit cell migration and invasion in several cancer cell lines.[4] However, its utility in vivo is hampered by its lower potency and concerns about off-target effects, which can complicate the interpretation of experimental results.[5][6]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Cdc42 signaling pathway and points of inhibition.
Caption: General experimental workflow for inhibitor testing.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. Here, we provide detailed protocols for key assays used to evaluate Cdc42 inhibitors.
GTPase Activation Assay (Pull-down Method)
This assay is used to specifically isolate the active, GTP-bound form of Cdc42 from cell lysates.
Materials:
-
Cells of interest
-
This compound or NSC23766
-
Lysis/Wash Buffer (25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 10% glycerol)
-
Protease and phosphatase inhibitors
-
PAK-PBD (p21-binding domain) agarose beads[14]
-
GTPγS (non-hydrolyzable GTP analog for positive control)
-
GDP (for negative control)
-
Anti-Cdc42 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Plate cells and grow to desired confluency. Treat with either vehicle control, this compound, or NSC23766 at the desired concentrations and for the appropriate duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis/Wash Buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Lysate Normalization: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Positive and Negative Controls (Optional but Recommended): In separate tubes, load a portion of the control lysate with 100 µM GTPγS (positive control) or 1 mM GDP (negative control) for 30 minutes at 30°C.
-
Pull-down: To equal amounts of protein from each sample, add PAK-PBD agarose beads. Incubate at 4°C for 1 hour with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash three times with Lysis/Wash Buffer.
-
Elution and Western Blotting: Resuspend the beads in 2x Laemmli sample buffer and boil for 5 minutes to elute the bound proteins. Analyze the samples by SDS-PAGE and Western blotting using an anti-Cdc42 antibody. Also, probe input lysates for total Cdc42 to ensure equal loading.
G-LISA™ Activation Assay (ELISA-based)
This is a more high-throughput method for quantifying active Cdc42.
Materials:
-
G-LISA™ Cdc42 Activation Assay Kit (contains all necessary reagents including lysis buffer, binding plate, and antibodies)[15]
-
Cells of interest
-
This compound or NSC23766
Procedure:
-
Cell Treatment and Lysis: Follow the same procedure as for the pull-down assay, using the lysis buffer provided in the kit.
-
Assay Protocol: Follow the manufacturer's instructions for the G-LISA™ kit. This typically involves:
-
Adding the cell lysates to the wells of the Cdc42-GTP binding plate.
-
Incubating to allow the active Cdc42 to bind.
-
Washing the wells to remove unbound proteins.
-
Adding an anti-Cdc42 antibody.
-
Adding a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Adding a colorimetric HRP substrate and measuring the absorbance at 490 nm.
-
-
Data Analysis: The absorbance is directly proportional to the amount of active Cdc42 in the sample.
Western Blot for Downstream Effectors (e.g., Phospho-PAK)
Inhibition of Cdc42 should lead to a decrease in the phosphorylation of its downstream effectors, such as p21-activated kinase (PAK).
Materials:
-
Treated cell lysates (from the GTPase activation assay protocol)
-
Antibodies: anti-phospho-PAK (e.g., p-PAK1 T423/p-PAK2 T402), anti-total PAK, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)[12]
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Protein Quantification and SDS-PAGE: Normalize the protein concentration of the cell lysates. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-phospho-PAK and anti-total PAK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-PAK signal to the total PAK signal.
Conclusion: Choosing the Right Tool for the Job
Both this compound and NSC23766 are valuable tools for studying Cdc42 signaling. However, the data strongly suggests that This compound is a more potent and specific inhibitor compared to NSC23766. Its dual action against both Rac and Cdc42 at nanomolar concentrations, coupled with a cleaner off-target profile, makes it a superior choice for both in vitro and in vivo studies aimed at dissecting the roles of these GTPases in health and disease.
While NSC23766 has been instrumental in foundational research on Rac1, its lower potency and potential for off-target effects necessitate careful experimental design and data interpretation. For researchers specifically targeting Cdc42 or seeking a more potent and specific inhibitor of the Rac/Cdc42 axis, this compound represents a more advanced and reliable pharmacological tool. The detailed protocols provided in this guide will enable researchers to rigorously evaluate these and other inhibitors in their own experimental systems.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. portlandpress.com [portlandpress.com]
- 3. pnas.org [pnas.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Critical off-target effects of the widely used Rac1 inhibitors NSC23766 and EHT1864 in mouse platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rac1 plays a role in CXCL12 but not CCL3-induced chemotaxis and Rac1 GEF inhibitor NSC23766 has off target effects on CXCR4 [qmro.qmul.ac.uk]
- 8. Efficacy of Rac and Cdc42 inhibitor this compound in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Characterization of a Dual Rac/Cdc42 Inhibitor this compound in Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Science – MBQ Pharma [mbqpharma.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. researchgate.net [researchgate.net]
Synergistic Takedown of Triple-Negative Breast Cancer: A Comparative Guide to Mbq-167 and Paclitaxel Combination Therapy
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive guide detailing the synergistic effects of the investigational drug Mbq-167 with the chemotherapy agent paclitaxel in treating Triple-Negative Breast Cancer (TNBC). This guide provides a detailed comparison of the combination therapy against single-agent treatments, supported by preclinical experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Triple-Negative Breast Cancer remains one of the most challenging forms of breast cancer to treat due to the lack of targeted therapies. Standard chemotherapy, such as paclitaxel, is often limited by toxicity and the development of resistance, which can paradoxically enhance metastasis.[1] The novel small molecule inhibitor, this compound, which targets the Rho GTPases Rac and Cdc42, has shown promise in preclinical studies by inhibiting tumor growth and metastasis.[2][3] This guide explores the potent synergy observed when this compound is combined with paclitaxel, offering a promising new avenue for TNBC treatment.
Comparative Efficacy: this compound and Paclitaxel in TNBC Models
Preclinical studies have demonstrated that the combination of this compound and paclitaxel is more effective than either agent alone in reducing TNBC cell viability and inducing apoptosis.[1][4] A key finding is the combination's ability to significantly reduce lung metastasis, a common and deadly outcome of TNBC.[1][4] While paclitaxel alone has been shown to sometimes increase lung metastasis, the addition of this compound not only mitigates this effect but leads to a substantial decrease in metastatic burden.[1][5]
In Vitro Cellular Viability
| Treatment | Concentration | Cell Line | Viability Reduction (%) | Citation |
| This compound | 250 nM | MDA-MB-231 | 60-65% | [1] |
| This compound | 500 nM | MDA-MB-231 | 60-65% | [1] |
| Paclitaxel | 5 nM | MDA-MB-231 | 25% | [1] |
| Paclitaxel | 10 nM | MDA-MB-231 | 60% | [1] |
| Combination | This compound + Paclitaxel | MDA-MB-231 | ~80% | [6] |
In Vivo Tumor Growth and Metastasis
| Treatment | Animal Model | Primary Tumor Growth Reduction | Lung Metastasis Reduction | Citation |
| This compound | MDA-MB-231 Xenograft | ~70% | Significant Reduction | [7] |
| Paclitaxel | MDA-MB-231 Xenograft | Similar to this compound | Increased Metastasis | [1][4] |
| Combination | MDA-MB-231 Xenograft | Similar to single agents | Reduced Paclitaxel-induced metastasis | [1][5] |
| Combination | 4T1 Syngeneic Model | - | ~80% reduction in established metastases | [1][4] |
Mechanism of Action and Signaling Pathways
This compound functions as a dual inhibitor of Rac and Cdc42, small GTPases that are crucial for cancer cell migration, proliferation, and survival.[2][8] By inhibiting these proteins, this compound disrupts the actin cytoskeleton, leading to reduced cell motility and invasion.[8][9] It also induces cell cycle arrest and apoptosis.[3][9] Paclitaxel, a well-established chemotherapeutic, works by stabilizing microtubules, which disrupts the process of cell division and ultimately leads to apoptosis.[10][11][12]
The synergistic effect of the combination therapy appears to stem from a multi-pronged attack on TNBC cells. While paclitaxel targets dividing cells, this compound tackles the metastatic drivers and also impacts cancer stem cell-like properties.[9][13] Furthermore, transcriptomic analysis has revealed that the combination of this compound and paclitaxel uniquely downregulates central carbon metabolic pathways, including glycolysis, thereby starving the cancer cells of energy required for their aggressive growth and spread.[1][4]
Caption: Combined action of this compound and Paclitaxel in TNBC.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Triple-Negative Breast Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound, paclitaxel, or a combination of both. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 96 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.
Orthotopic Mouse Model of TNBC
-
Cell Implantation: Human TNBC cells (e.g., MDA-MB-231) are injected into the mammary fat pad of immunocompromised mice (e.g., SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).
-
Treatment Administration: Mice are randomized into treatment groups: vehicle control, this compound (administered orally or intraperitoneally), paclitaxel (administered intraperitoneally), and the combination of this compound and paclitaxel.[7]
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., weekly) using calipers.
-
Metastasis Assessment: At the end of the study, mice are euthanized, and lungs are harvested to assess the metastatic burden, often through histological analysis or imaging of fluorescently labeled tumor cells.
Caption: Preclinical evaluation workflow for this compound and Paclitaxel.
Comparison with Alternative TNBC Therapies
While the combination of this compound and paclitaxel shows significant promise, it is important to consider it within the broader landscape of emerging TNBC treatments.
| Therapeutic Strategy | Mechanism of Action | Key Advantages | Key Limitations |
| This compound + Paclitaxel | Dual inhibition of Rac/Cdc42 and microtubule stabilization | Addresses both primary tumor and metastasis; Overcomes paclitaxel-induced metastasis; Novel metabolic targeting | Still in preclinical/early clinical development |
| Immunotherapy (e.g., Pembrolizumab) | Blocks PD-1/PD-L1 interaction, restoring anti-tumor immunity | Durable responses in a subset of patients | Only effective in PD-L1 positive tumors; Immune-related adverse events |
| PARP Inhibitors (e.g., Olaparib) | Targets DNA repair pathways in BRCA-mutated tumors | High efficacy in a genetically defined patient population | Only effective in patients with BRCA1/2 mutations |
| Antibody-Drug Conjugates (e.g., Sacituzumab govitecan) | Delivers a cytotoxic payload directly to tumor cells expressing a specific antigen (TROP-2) | Targeted delivery can reduce systemic toxicity | Efficacy dependent on target antigen expression; Potential for off-target toxicity |
Conclusion
The synergistic combination of this compound and paclitaxel presents a compelling therapeutic strategy for Triple-Negative Breast Cancer. By simultaneously targeting distinct and critical pathways involved in tumor growth, cell division, and metastasis, this combination therapy has demonstrated superior efficacy in preclinical models compared to single-agent treatments. The unique ability of this compound to counteract paclitaxel-induced metastasis while also inhibiting glycolysis highlights its potential to address key challenges in TNBC treatment. Further clinical investigation is warranted to translate these promising preclinical findings into improved outcomes for patients with this aggressive disease.
References
- 1. Novel inhibition of central carbon metabolism pathways by Rac and Cdc42 inhibitor this compound and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Rac and Cdc42 Inhibitor this compound in Triple-negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Data from Efficacy of Rac and Cdc42 Inhibitor this compound in Triple-negative Breast Cancer - Molecular Cancer Therapeutics - Figshare [figshare.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Efficacy of Rac and Cdc42 inhibitor this compound in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of a Dual Rac/Cdc42 Inhibitor this compound in Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paclitaxel - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of Mbq-167 and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Rac/Cdc42 inhibitor Mbq-167 and its derivatives, MBQ-168 and EHop-097. This analysis is supported by experimental data on their mechanisms of action, efficacy in cancer models, and detailed experimental protocols.
This compound and its derivatives have emerged as potent inhibitors of the Rho GTPases Rac and Cdc42, which are key regulators of cancer cell migration, invasion, and proliferation.[1] This guide summarizes the key performance differences between these compounds and provides the necessary experimental details to replicate and build upon these findings.
Performance Comparison
The following tables summarize the quantitative data on the inhibitory activity and cellular effects of this compound, MBQ-168, and EHop-097.
| Compound | Target(s) | IC50 (nM) in MDA-MB-231 cells | Mechanism of Action | Reference |
| This compound | Rac1/2/3, Cdc42 | 103 (Rac), 78 (Cdc42) | Interferes with guanine nucleotide binding | [2][3] |
| MBQ-168 | Rac, Cdc42 | Not explicitly stated, but similar to this compound | Interferes with guanine nucleotide binding | |
| EHop-097 | Rac | Not explicitly stated | Inhibits the interaction of the guanine nucleotide exchange factor Vav with Rac | [1] |
Table 1: Comparison of Inhibitory Activity and Mechanism of Action. This table outlines the half-maximal inhibitory concentrations (IC50) and the mechanisms by which this compound and its derivatives inhibit their targets.
| Compound | Cell Line(s) | Effect on Cell Viability (at 500 nM, 72h) | Effect on Cell Migration | In Vivo Efficacy | Reference | |---|---|---|---|---| | This compound | MDA-MB-231, GFP-HER2-BM, MDA-MB-468 | ~25-50% inhibition | Significant reduction in wound closure | ~90% inhibition of mammary tumor growth and metastasis |[1][4] | | MBQ-168 | MDA-MB-231, GFP-HER2-BM, MDA-MB-468 | ~25-50% inhibition | Significant reduction in wound closure | Significantly inhibits HER2-positive tumor growth and metastasis |[1] | | EHop-097 | MDA-MB-231, GFP-HER2-BM | ~50% inhibition in MDA-MB-231 and ~60% in GFP-HER2-BM | Significant reduction in wound closure | Not explicitly stated |[1] |
Table 2: Comparison of Cellular and In Vivo Efficacy. This table summarizes the effects of this compound and its derivatives on cancer cell viability, migration, and in vivo tumor growth and metastasis.
Key Distinctions and Advantages
While both this compound and MBQ-168 act by preventing guanine nucleotide binding to Rac and Cdc42, MBQ-168 is a more effective inhibitor of the downstream effector p21-activated kinase (PAK).[1] EHop-097 presents a distinct mechanism by targeting the interaction between Rac and the guanine nucleotide exchange factor Vav.[1]
A significant advantage of MBQ-168 over this compound is its reduced inhibition of cytochrome P450 (CYP) enzymes. Specifically, MBQ-168 is approximately 10 times less potent than this compound at inhibiting CYP3A4, which could translate to a better safety profile and fewer drug-drug interactions in clinical settings.[1][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating these inhibitors.
Caption: Targeted signaling pathway of this compound and its derivatives.
Caption: General experimental workflow for inhibitor evaluation.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in this guide.
Rac/Cdc42 Activation Pull-Down Assay
This assay is used to selectively isolate and quantify the active, GTP-bound forms of Rac and Cdc42.
Materials:
-
PAK-1 PBD (p21-binding domain) magnetic beads or agarose
-
Mg2+ Lysis/Wash Buffer (MLB)
-
Protease inhibitors
-
Cell lysates
-
Anti-Rac1 and anti-Cdc42 antibodies
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection reagents
Protocol:
-
Cell Lysis:
-
Culture cells to 80-90% confluency and treat with inhibitors as required.
-
Wash cells with ice-cold PBS and lyse with ice-cold MLB supplemented with protease inhibitors.
-
Scrape cells and transfer lysate to a microfuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Pull-Down of Active GTPases:
-
To 0.5 mL of cell extract, add 10 µL (10µg) of PAK-1 PBD magnetic beads.
-
Incubate for 45 minutes at 4°C with gentle agitation.
-
Pellet the beads using a magnetic stand or by centrifugation (10 seconds, 14,000xg, 4°C).
-
Discard the supernatant and wash the beads three times with MLB.
-
-
Western Blot Analysis:
-
Resuspend the beads in 40 µL of 2X Laemmli buffer and boil for 5 minutes.
-
Load the supernatant onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against Rac1 or Cdc42 overnight at 4°C.
-
Wash the membrane and incubate with a secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)
-
96-well plates
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Treat cells with various concentrations of the inhibitors or vehicle control for the desired time (e.g., 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be more than 650 nm.
-
Wound Healing (Scratch) Assay for Cell Migration
This assay is a straightforward method to study directional cell migration in vitro.
Materials:
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a wound healing insert
-
Microscope with a camera
Protocol:
-
Creating the Wound:
-
Seed cells in a plate and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip. Alternatively, use a commercially available wound healing insert to create a uniform gap.
-
Wash the cells with PBS to remove any detached cells.
-
-
Image Acquisition:
-
Capture images of the wound at time 0.
-
Incubate the plate at 37°C and capture images at regular intervals (e.g., every 12 or 24 hours) until the wound is closed in the control wells.
-
-
Data Analysis:
-
Measure the area or width of the wound in the images at each time point.
-
Calculate the percentage of wound closure using the formula: % wound closure = [(Area at T0 - Area at Tx) / Area at T0] x 100.
-
In Vivo Tumor Growth and Metastasis Models
These models are essential for evaluating the therapeutic potential of the inhibitors in a living organism.
General Protocol for Subcutaneous Xenograft Model:
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., SCID or nude mice).
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the inhibitors (e.g., by oral gavage or intraperitoneal injection) and vehicle control according to the desired schedule and dosage.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
For metastasis studies, collect relevant organs (e.g., lungs, liver) and analyze for the presence of metastatic lesions. This can be done through histological analysis or by using fluorescently or luminescently labeled cancer cells for in vivo imaging.[6][7][8]
-
References
- 1. clyte.tech [clyte.tech]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Wound healing migration assay (Scratch assay) [protocols.io]
- 5. Wound healing cell migration assay [bio-protocol.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Mouse Models for Tumor Metastasis | Springer Nature Experiments [experiments.springernature.com]
- 8. reactionbiology.com [reactionbiology.com]
MBQ-167: A Novel Strategy to Overcome Trastuzumab Resistance in HER2+ Cancer
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of MBQ-167's efficacy against other therapies in trastuzumab-resistant HER2-positive (HER2+) cancer. It includes supporting experimental data, detailed methodologies, and visualizations of key biological pathways and experimental workflows.
Trastuzumab is a cornerstone of therapy for patients with HER2+ breast cancer; however, a significant number of patients either present with or develop resistance to this treatment.[1][2] This has spurred the development of novel therapeutic strategies aimed at overcoming trastuzumab resistance. This compound, a dual inhibitor of the Rho GTPases Rac and Cdc42, has emerged as a promising agent in this setting.[1][3][4][5][6] Resistance to trastuzumab can be mediated by signaling from alternative growth factor receptors that converge on the activation of Rac and Cdc42, making them rational targets for overcoming this resistance.[1][3][4][5][6]
Comparative Efficacy of this compound
This compound has demonstrated significant preclinical efficacy in reducing cell viability, inhibiting tumor growth, and decreasing metastasis in trastuzumab-resistant HER2+ breast cancer models.[1][3]
In Vitro Studies
| Parameter | This compound | Trastuzumab | Lapatinib | Neratinib | T-DM1 |
| Cell Viability (GI50) | 75 nM (GFP-HER2-BM cells)[3] | No effect in resistant cells[3] | Varies by cell line | Varies by cell line | Varies by cell line |
| Rac/Cdc42 Inhibition (IC50) | Rac: 103 nM, Cdc42: 78 nM[4][5][6] | Not applicable | Not applicable | Not applicable | Not applicable |
| Apoptosis | 5-fold increase in Caspase 3/7 activity[3] | No effect in resistant cells[3] | Induces apoptosis | Induces apoptosis | Induces apoptosis |
| Cell Migration | ~75% reduction at 250 nM[3] | No effect in resistant cells[3] | Inhibits migration | Inhibits migration | Inhibits migration |
In Vivo Studies
In mouse xenograft models of trastuzumab-resistant HER2+ breast cancer, this compound has shown significant anti-tumor activity.
| Treatment | Dosage | Tumor Growth Inhibition | Metastasis Reduction | Reference |
| This compound | 10 mg/kg | Significant reduction | Significant reduction to lungs and liver | [3] |
| Lapatinib | Varies | Effective in some resistant models, but resistance can occur | - | [4][5] |
| Neratinib + Trastuzumab | Varies | Growth inhibitory in resistant xenograft models | - | [7] |
Mechanism of Action: Overcoming Resistance
Trastuzumab resistance often involves the activation of bypass signaling pathways that circumvent HER2 blockade. These pathways frequently converge on the activation of Rac and Cdc42, which are key regulators of cell motility, proliferation, and survival. This compound targets these downstream nodes, offering a therapeutic strategy that is effective even when upstream HER2 signaling is reactivated.
References
- 1. Efficacy and delivery strategies of the dual Rac/Cdc42 inhibitor this compound in HER2 overexpressing breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beyond trastuzumab and lapatinib: new options for HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and delivery strategies of the dual Rac/Cdc42 inhibitor this compound in HER2 overexpressing breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trastuzumab-resistant breast cancer cells-derived tumor xenograft models exhibit distinct sensitivity to lapatinib treatment in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
Validating the Anti-Metastatic Potential of Mbq-167 In Vivo: A Comparative Guide
This guide provides a comprehensive comparison of the novel anti-metastatic agent Mbq-167 with other therapeutic alternatives, supported by experimental data from in vivo studies. Designed for researchers, scientists, and drug development professionals, this document details the efficacy of this compound, its mechanism of action, and the experimental protocols used to validate its effects.
Introduction to this compound
This compound is a potent, first-in-class small molecule inhibitor that dually targets Rac and Cdc42, two Rho GTPases that are key drivers of cancer cell migration, invasion, and metastasis.[1][2][3] By inhibiting these proteins, this compound disrupts the signaling pathways responsible for the cytoskeletal changes required for metastatic progression.[1][4][5] Preclinical studies have demonstrated its efficacy in reducing tumor growth and metastasis in various cancer models, particularly in triple-negative breast cancer (TNBC) and HER2+ breast cancer.[1][2][4]
Comparative Efficacy of this compound
In vivo studies have demonstrated the significant anti-tumor and anti-metastatic activity of this compound. Its performance has been notably compared to its precursor, EHop-016, and the standard-of-care chemotherapy agent, paclitaxel.
In Vitro Potency
| Compound | Target | IC50 (MDA-MB-231 cells) | Reference |
| This compound | Rac1/2/3 | 103 nM | [1] |
| Cdc42 | 78 nM | [1] | |
| EHop-016 | Rac | 1,100 nM | [4][5] |
| Cdc42 | ~8,000 nM | [5] |
In Vivo Anti-Tumor and Anti-Metastatic Effects
| Treatment | Cancer Model | Dosage | Primary Tumor Growth Reduction | Metastasis Reduction | Reference |
| This compound | HER2+ Breast Cancer (GFP-HER2-BM xenograft) | 1.0 mg/kg | ~80% | ~90% (lung) | [4] |
| 10 mg/kg | ~95% | Not specified | [4][6] | ||
| This compound | TNBC (4T1 syngeneic) | 50 mg/kg (with Paclitaxel) | Not specified | ~80% reduction in established lung metastases | [7][8] |
| Paclitaxel | TNBC (MDA-MB-231 & MDA-MB-468 xenografts) | 5 mg/kg | Similar to this compound | Significantly increased lung metastasis | [7][8][9] |
| This compound + Paclitaxel | TNBC (MDA-MB-231 & MDA-MB-468 xenografts) | 50 mg/kg this compound + 5 mg/kg Paclitaxel | Similar to single agents | Reduced lung metastasis | [7][8][9] |
Mechanism of Action: The Rac/Cdc42 Signaling Pathway
This compound exerts its anti-metastatic effects by inhibiting the activation of Rac and Cdc42. This inhibition prevents the downstream signaling cascade through p21-activated kinase (PAK), which is crucial for regulating the actin cytoskeleton dynamics required for cell motility and invasion.[1][2][4] The disruption of this pathway leads to a loss of cell polarity, reduced formation of migratory structures like lamellipodia, and ultimately, anoikis (a form of apoptosis) in detached cancer cells.[1][4][10]
Experimental Protocols
The in vivo anti-metastatic effects of this compound have been validated using several well-established mouse models of cancer metastasis. These models are crucial for assessing therapeutic efficacy in a setting that mimics human disease progression.
Orthotopic Xenograft Model for Spontaneous Metastasis
This model evaluates the ability of a drug to inhibit the entire metastatic cascade, from primary tumor growth to the colonization of distant organs.
-
Cell Culture: Human cancer cells (e.g., MDA-MB-231 or GFP-HER2-BM for breast cancer) are cultured under standard conditions.[1][4]
-
Implantation: A suspension of 2.5 x 10^5 cells is injected into the mammary fat pad of immunocompromised mice (e.g., nude mice).[1][4] This allows for the formation of a primary tumor in the relevant tissue microenvironment.
-
Treatment: Once tumors are established (e.g., one week post-implantation), mice are randomized into treatment and control groups. This compound is administered, for example, via intraperitoneal (i.p.) injection three times a week at specified doses (e.g., 1 or 10 mg/kg).[4]
-
Monitoring: Primary tumor growth is monitored regularly using calipers or bioluminescence imaging (for luciferase-expressing cells).[11][12]
-
Metastasis Quantification: At the end of the study (e.g., after 65 days), mice are euthanized, and organs such as the lungs and liver are harvested.[2] Metastatic burden is quantified by counting surface nodules, histological analysis (H&E staining), or ex vivo imaging of fluorescently-tagged cancer cells.[9]
Syngeneic Model for Established Metastasis
This model is used to assess a drug's ability to treat pre-existing metastases, which is a more clinically relevant scenario.
-
Cell Line: A murine cancer cell line (e.g., 4T1 mammary carcinoma) that is compatible with an immunocompetent mouse strain (e.g., BALB/c) is used.[1][8]
-
Implantation and Growth: Cells are injected into the mammary fat pad and tumors are allowed to grow to a specific size (e.g., 250-300 mm³).[8] During this time, metastasis spontaneously occurs.
-
Tumor Resection: The primary tumor is surgically removed to ensure that the subsequent treatment targets only the established metastatic lesions.[8][13]
-
Treatment: After allowing time for recovery and for metastases to be well-established, treatment with this compound, paclitaxel, or a combination is initiated.[8]
-
Metastasis Analysis: Metastatic burden, typically in the lungs, is monitored via bioluminescence imaging and quantified at the study's endpoint.[8]
Conclusion and Future Directions
The data presented strongly supports the in vivo anti-metastatic efficacy of this compound. As a dual inhibitor of Rac and Cdc42, it offers a targeted approach to disrupting the cellular machinery essential for cancer cell dissemination.[1][4] Its ability to inhibit metastasis in models where standard chemotherapies like paclitaxel may fail or even promote it, highlights its significant clinical potential.[7][8] Furthermore, its synergistic effect when combined with paclitaxel in eliminating established metastases provides a strong rationale for its continued development.[7][8][13] this compound is currently being investigated in a Phase 1 clinical trial for recurrent or metastatic breast cancer, marking a critical step in its translation from a promising preclinical compound to a potential therapeutic for patients with advanced disease.[3]
References
- 1. Efficacy of Rac and Cdc42 inhibitor this compound in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MBQ Pharma announces the First-in-Human Dose of this compound for Advanced Breast Cancer in a Phase 1 Clinical Trial in Puerto Rico with the dual targeted Rac/Cdc42 inhibitor – MBQ Pharma [mbqpharma.com]
- 4. Characterization of a Dual Rac/Cdc42 Inhibitor this compound in Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Novel inhibition of central carbon metabolism pathways by Rac and Cdc42 inhibitor this compound and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Characterization of Novel Derivatives of this compound, an Inhibitor of the GTP-binding Proteins Rac/Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. criver.com [criver.com]
- 13. Science – MBQ Pharma [mbqpharma.com]
Safety Operating Guide
Proper Disposal Procedures for MBQ-167: A Comprehensive Guide
For Immediate Reference: This document provides crucial safety and logistical information for the operational handling and disposal of the research chemical MBQ-167.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, a dual inhibitor of Rac and Cdc42 GTPases. Adherence to these procedures is essential to maintain laboratory safety and environmental compliance.
Chemical Identity and Properties
A clear understanding of the chemical's properties is foundational to its safe management.
| Property | Value | Source |
| Chemical Name | 9-ethyl-3-(5-phenyl-1H-1,2,3-triazol-1-yl)-9H-carbazole | [1] |
| CAS Number | 2097938-73-1 | [1] |
| Molecular Formula | C₂₂H₁₈N₄ | [1] |
| Formula Weight | 338.4 g/mol | [1] |
| Appearance | A solid | [1] |
| Solubility | Soluble in DMSO | [1] |
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard classifications are yet to be fully established for this novel compound, prudent laboratory practice dictates treating it as a potentially hazardous substance.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety glasses or goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Laboratory coat.
Procedural Guidance for Disposal
Disposal of this compound and its associated waste must be conducted in accordance with institutional, local, and national regulations for hazardous chemical waste.[2][3][4][5]
Step 1: Waste Segregation Proper segregation at the point of generation is the most critical step.
-
Solid Waste:
-
Place unused or expired this compound powder in its original container if possible.[2][3]
-
Collect chemically contaminated solid waste, such as gloves, pipette tips, and weighing papers, in a designated, clearly labeled, and sealed container. A pail lined with a clear plastic bag is a common practice.[4]
-
-
Liquid Waste:
-
Collect solutions containing this compound (e.g., DMSO solutions) in a dedicated, leak-proof, and shatter-resistant waste container.
-
Do not mix with aqueous or halogenated solvent waste streams unless specifically permitted by your institution's Environmental Health and Safety (EHS) department.[3]
-
-
Sharps Waste:
-
Dispose of any chemically contaminated sharps (needles, blades, broken glass) in a designated, puncture-proof sharps container labeled for chemical waste.[2]
-
Step 2: Container Labeling Accurate and complete labeling is mandatory for regulatory compliance and safety.
-
Attach a hazardous waste tag provided by your institution's EHS office to every waste container.[5]
-
The label must clearly state:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound (9-ethyl-3-(5-phenyl-1H-1,2,3-triazol-1-yl)-9H-carbazole)."
-
The solvent system and approximate concentration of this compound.
-
The date the waste was first added to the container.
-
The associated hazards (e.g., "Potentially Toxic," "Handle with Care").
-
Step 3: Storage of Waste Store waste containers in a designated satellite accumulation area within the laboratory.
-
Keep containers securely closed except when adding waste.[4]
-
Use secondary containment (e.g., a larger, chemically resistant bin) for all liquid waste containers to prevent spills.[4]
-
Store away from incompatible materials.
Step 4: Arranging for Disposal Contact your institution's EHS department to schedule a waste pickup.[4][5] Do not attempt to dispose of this compound waste via standard trash or sanitary sewer systems.[2][3][5]
Empty Container Disposal:
-
Thoroughly empty the container of all contents.[4]
-
The first rinse of the container must be collected and disposed of as hazardous waste.[4]
-
Subsequent rinses may be permissible for sewer disposal, but this requires institutional approval.
-
Before discarding the rinsed container in glass recycling or trash, completely deface or remove the original label.[4]
Experimental Protocols and Visualizations
Logical Workflow for this compound Waste Management
This diagram outlines the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Decision workflow for segregating and disposing of this compound waste streams.
Signaling Pathway Context: Rac/Cdc42 Inhibition
This compound is a dual inhibitor of Rac and Cdc42, which are key regulators of cellular processes like migration and proliferation, often implicated in cancer metastasis.[1][6][7] Understanding this mechanism underscores the compound's biological activity and the importance of preventing its release into the environment.
Caption: Inhibitory action of this compound on the Rac/Cdc42 signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Science – MBQ Pharma [mbqpharma.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
